Product packaging for 1-Ethynylcyclopentanol(Cat. No.:CAS No. 17356-19-3)

1-Ethynylcyclopentanol

Número de catálogo: B096918
Número CAS: 17356-19-3
Peso molecular: 110.15 g/mol
Clave InChI: LQMDOONLLAJAPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Ethynylcyclopentanol is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134047. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B096918 1-Ethynylcyclopentanol CAS No. 17356-19-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethynylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDOONLLAJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066191
Record name Cyclopentanol, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17356-19-3
Record name 1-Ethynylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17356-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynylcyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17356-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanol, 1-ethynyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanol, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Ethynylcyclopentanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LB5RD2XU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-Ethynylcyclopentanol from Cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethynylcyclopentanol from cyclopentanone, a key chemical transformation in organic synthesis. This compound serves as a valuable building block in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science, owing to its versatile terminal alkyne and tertiary alcohol functionalities. This document details the prevalent synthetic methodologies, provides in-depth experimental protocols, and presents quantitative data and reaction workflows to support practical application in a research and development setting.

Introduction and Reaction Overview

The synthesis of this compound from cyclopentanone is primarily achieved through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. This reaction, a classic example of carbon-carbon bond formation, results in the formation of a tertiary propargyl alcohol. The most common methods for generating the acetylide nucleophile involve the deprotonation of acetylene gas using a strong base, such as sodium amide in liquid ammonia, or through the use of organometallic reagents like ethynylmagnesium bromide (a Grignard reagent).

The general reaction scheme is as follows:

This guide will focus on two primary synthetic routes:

  • Method A: Reaction with Sodium Acetylide in Liquid Ammonia

  • Method B: Enantioselective Alkynylation using a Zinc Catalyst

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for producing this compound.

ParameterMethod A: Sodium Acetylide in Liquid Ammonia (Adapted from Cyclohexanone procedure)Method B: Enantioselective Alkynylation with Zn(OTf)₂/TBAF·3H₂O
Primary Reagents Cyclopentanone, Sodium, Acetylene, Liquid AmmoniaCyclopentanone, Acetylene, Zn(OTf)₂, TBAF·3H₂O
Solvent Liquid Ammonia, Diethyl EtherAcetonitrile (MeCN)
Reaction Temperature -33 °C (boiling point of liquid ammonia)-10 °C
Reaction Time ~20 hours (for ammonia evaporation)120 minutes
Molar Ratio (Acetylene:Ketone) Excess acetylene is bubbled through the solution2:1
Catalyst Loading Not applicable0.05 mol with respect to starting materials
Reported Yield 65-75% (for the analogous cyclohexanol derivative)[1]Not explicitly stated, but optimal conditions were established[2]
Product Purity Typically requires distillation for high purity.Characterized by modern physicochemical analysis techniques.[2]

Experimental Protocols

Method A: Synthesis via Sodium Acetylide in Liquid Ammonia

This procedure is adapted from a well-established method for the synthesis of 1-ethynylcyclohexanol and is expected to provide good yields for this compound.[1]

3.1.1. Preparation of Sodium Acetylide Solution:

  • Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice condenser.

  • Condense approximately 1 liter of anhydrous ammonia into the flask.

  • While stirring, introduce a small piece of sodium metal to the liquid ammonia. The formation of a persistent blue color indicates the absence of water.

  • Add a catalytic amount (approx. 0.2 g) of ferric nitrate hydrate to the liquid ammonia.[3]

  • Begin bubbling a steady stream of purified acetylene gas through the solution.

  • Gradually add 23 g (1 gram-atom) of sodium metal in small pieces over a period of 30 minutes. The blue color of the dissolved sodium should be rapidly discharged as it reacts to form sodium acetylide.[1] A pale grey suspension of sodium amide will initially form, which will then turn black upon complete conversion to sodium acetylide.[3]

3.1.2. Reaction with Cyclopentanone:

  • Once the sodium has been completely consumed and the formation of sodium acetylide is complete, reduce the flow of acetylene.

  • Slowly add 84.1 g (1 mole) of cyclopentanone dropwise to the stirred suspension of sodium acetylide in liquid ammonia. The addition should take approximately one hour.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stand for about 20 hours to permit the evaporation of the liquid ammonia.[1]

3.1.3. Work-up and Purification:

  • To the solid residue remaining after the evaporation of ammonia, carefully add approximately 400 mL of a mixture of ice and water to decompose the sodium alkoxide.

  • Carefully acidify the resulting mixture with a 50% sulfuric acid solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts and wash with 50 mL of brine.

  • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Method B: Enantioselective Synthesis using a Zinc Catalyst

This method provides a route to chiral this compound and is suitable for applications where stereochemistry is critical.[2]

3.2.1. Reaction Setup:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the catalytic system, consisting of Zn(OTf)₂ and TBAF·3H₂O (0.05 mol relative to cyclopentanone), in acetonitrile (MeCN).

  • Cool the reaction mixture to -10 °C.

3.2.2. Reaction Execution:

  • Introduce acetylene gas into the reaction vessel.

  • Add cyclopentanone to the reaction mixture, maintaining a molar ratio of acetylene to cyclopentanone of 2:1.

  • Stir the reaction mixture at -10 °C for 120 minutes.

3.2.3. Work-up and Purification:

  • The specific work-up and purification procedure for this enantioselective synthesis are not detailed in the provided source. However, a typical work-up would involve quenching the reaction with a saturated aqueous solution of ammonium chloride.

  • The product would then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers would be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification of the enantiomerically enriched product would likely be achieved through column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Alkoxide Intermediate Alkoxide Cyclopentanone->Alkoxide Nucleophilic Attack Acetylide Acetylide Anion (from Acetylene + Base) Acetylide->Alkoxide Product This compound Alkoxide->Product Protonation (Work-up)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Method A

Experimental_Workflow start Start prep_na_acetylide Prepare Sodium Acetylide in Liquid Ammonia start->prep_na_acetylide add_cyclopentanone Add Cyclopentanone prep_na_acetylide->add_cyclopentanone evap_ammonia Evaporate Ammonia add_cyclopentanone->evap_ammonia workup Aqueous Work-up and Acidification evap_ammonia->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Solvent Removal extraction->drying purification Vacuum Distillation drying->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis via sodium acetylide.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Physical Properties:

    • Appearance: Colorless to light yellow liquid.[4]

    • Boiling Point: 156-159 °C.

    • Density: 0.962 g/mL at 25 °C.

    • Refractive Index: n20/D 1.474.

  • Spectroscopic Data:

    • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp peak for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch around 2100 cm⁻¹. A broad O-H stretch for the alcohol will also be present around 3400 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR will show a singlet for the acetylenic proton around δ 2.0-2.5 ppm. The protons of the cyclopentyl ring will appear as multiplets in the upfield region. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

      • ¹³C NMR will show signals for the two sp-hybridized carbons of the alkyne group (around δ 70-90 ppm), the quaternary carbon attached to the hydroxyl group, and the carbons of the cyclopentyl ring.

    • Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 110.[5]

Safety Considerations

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Acetylene Gas: Highly flammable and can be explosive under pressure. Ensure all connections are secure and there are no sources of ignition.

  • Cyclopentanone: Flammable liquid and vapor.

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

molecular structure and formula of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethynylcyclopentanol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 17356-19-3), a key building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the alkynylation of cyclopentanone is provided, alongside a discussion of its chemical reactivity and applications. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering critical data and methodologies to support advanced research and development.

Molecular Structure and Identifiers

This compound is a tertiary alcohol characterized by a five-membered cyclopentane ring. An ethynyl group (-C≡CH) and a hydroxyl group (-OH) are attached to the same carbon atom (C1). This structure provides two highly reactive functional groups, making it a versatile precursor in various synthetic transformations.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-ethynylcyclopentan-1-ol
CAS Number 17356-19-3[1][3][4][5]
Molecular Formula C₇H₁₀O[1][4]
Molecular Weight 110.15 g/mol
SMILES C#CC1(CCCC1)O
InChIKey LQMDOONLLAJAPZ-UHFFFAOYSA-N[4][5]

Physicochemical Properties

This compound is typically a low-melting solid or a clear, colorless to yellow liquid.[1][6] It is classified as a flammable liquid and is insoluble in water.[5][7]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance Clear colorless to yellow liquid after melting[1]
Boiling Point 156-159 °C[5]
Density 0.962 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.474[5]
Flash Point 49 °C (120.2 °F) - closed cup[5]
Solubility Insoluble in water[1][7]

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods. The key characteristic signals are summarized below.

Table 3: Spectroscopic Data Summary

TechniqueCharacteristic Features
¹H NMR Signals corresponding to the ethynyl proton (-C≡C-H ), the hydroxyl proton (-OH ), and the eight protons of the cyclopentyl ring are observable.[3][8]
¹³C NMR Resonances for the seven carbon atoms are present, including two distinct signals for the sp-hybridized carbons of the alkyne and signals for the five sp³-hybridized carbons of the cyclopentane ring.[8]
IR Spectroscopy Key absorption bands include a strong, broad peak for the O-H stretch (~3400 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (~3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (~2100 cm⁻¹).[3][4][9]
Mass Spectrometry The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 110, corresponding to the molecular weight of the compound.[3][4]

Synthesis and Experimental Protocols

Synthetic Pathway

The most common and direct method for synthesizing this compound is through the nucleophilic addition of an acetylide anion to cyclopentanone.[2] This reaction, a variant of the Favorskii reaction, involves the deprotonation of acetylene by a strong base or the use of a metal acetylide, which then attacks the electrophilic carbonyl carbon of cyclopentanone. Subsequent protonation of the resulting alkoxide yields the final product.[2] Recent studies have focused on developing enantioselective methods to produce chiral versions of the alcohol.[10]

Synthesis_Workflow Synthesis Workflow for this compound reagents Starting Materials - Cyclopentanone - Acetylene - Zn(OTf)₂/TBAF Catalyst reaction Nucleophilic Addition (Alkynylation) Solvent: Acetonitrile Temp: -10 °C Time: 120 min reagents->reaction workup Reaction Quenching & Workup reaction->workup product Crude Product workup->product purification Purification (e.g., Column Chromatography) product->purification final_product This compound (Final Product) purification->final_product characterization Characterization - NMR - IR Spectroscopy - Mass Spectrometry final_product->characterization

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported enantioselective synthesis of this compound.[10]

Objective: To synthesize this compound via the catalytic alkynylation of cyclopentanone.

Materials:

  • Cyclopentanone

  • Acetylene (gas)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Standard reagents for aqueous workup (e.g., saturated ammonium chloride solution, organic solvents for extraction)

Procedure:

  • Catalyst Preparation: In a flame-dried, inert-atmosphere reaction vessel, the catalytic system consisting of Zn(OTf)₂ and TBAF·3H₂O (0.05 mol total loading with respect to the starting materials) is prepared in anhydrous acetonitrile.

  • Reaction Setup: The reaction vessel is cooled to -10 °C.

  • Addition of Reactants: Cyclopentanone is added to the catalyst solution. Acetylene gas is then bubbled through the reaction mixture. A molar ratio of 2:1 (acetylene to cyclopentanone) is maintained.[10]

  • Reaction Monitoring: The reaction is stirred vigorously at -10 °C for 120 minutes. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

  • Characterization: The purity and identity of the final compound are confirmed using spectroscopic methods (NMR, IR, MS) as detailed in Table 3.

Chemical Reactivity and Applications

The utility of this compound stems from its dual functionality. It is primarily used as a versatile building block in organic synthesis.[1][2][7][11]

  • Alkyne Group Reactions: The terminal alkyne is its most reactive site. The acidic terminal proton can be easily removed to form a nucleophilic acetylide, which can be used in C-C bond-forming reactions. The triple bond itself is a substrate for numerous transformations:

    • Sonogashira Coupling: It can be coupled with aryl or vinyl halides to form more complex structures.[10]

    • Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.[2]

    • Dimerization: It can undergo oxidative homolytic dimerization.[10]

  • Hydroxyl Group Reactions: The tertiary alcohol can be protected or converted into a leaving group for substitution reactions, although steric hindrance can limit its reactivity.

  • Applications in Materials Science: this compound has been used as a ligand in the self-assembly of a luminescent Au-Cu alkynyl cluster, demonstrating its potential in the development of novel materials with interesting photophysical properties.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor and causes serious eye and respiratory irritation.[6]

Table 4: GHS Hazard Information

PictogramGHS CodeHazard Statement
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
GHS02H226: Flammable liquid and vapor[3]
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
GHS07H302: Harmful if swallowed[3][6]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from heat, sparks, open flames, and other sources of ignition.[6]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.[6]

  • Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its readily accessible functional groups—the terminal alkyne and the tertiary alcohol—provide a platform for a wide array of synthetic transformations. A solid understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide on the Favorskii Reaction for the Synthesis of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the Favorskii reaction mechanism for the synthesis of 1-Ethynylcyclopentanol, a valuable building block in organic synthesis. It includes a comprehensive overview of the reaction, detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.

Introduction to the Favorskii Reaction

The Favorskii reaction, in the context of synthesizing this compound, refers to the nucleophilic addition of an acetylide to a ketone.[1][2] This specific transformation, more accurately termed an ethynylation, is a powerful method for forming carbon-carbon bonds and introducing a reactive alkyne moiety into a molecule.[2] It is crucial to distinguish this from the Favorskii rearrangement, which involves the rearrangement of α-halo ketones to form carboxylic acid derivatives.[3][4]

The synthesis of this compound via the Favorskii reaction involves the reaction of cyclopentanone with acetylene in the presence of a strong base. The base deprotonates the terminal alkyne (acetylene) to form a nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of cyclopentanone.[2] Subsequent protonation of the resulting alkoxide yields the desired propargyl alcohol, this compound.

Reaction Mechanism

The mechanism of the Favorskii reaction for the synthesis of this compound proceeds through the following key steps:

  • Deprotonation of Acetylene: A strong base, such as potassium hydroxide (KOH) or an alkoxide, deprotonates acetylene to form a potassium acetylide intermediate. This is a reversible process.[5]

  • Nucleophilic Attack: The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of cyclopentanone. This results in the formation of a potassium alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by a protic solvent (like water or alcohol) or during aqueous workup, to yield the final product, this compound.

A potential side reaction in the Favorskii reaction is the aldol condensation of the ketone starting material, which can be promoted by an excess of hydroxide base.[5]

Reaction Pathway Diagram

Favorskii_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cyclopentanone Cyclopentanone alkoxide Potassium Alkoxide of this compound cyclopentanone->alkoxide acetylene Acetylene acetylide Potassium Acetylide acetylene->acetylide base Base (e.g., KOH) base->acetylide Deprotonation acetylide->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation

Caption: Mechanism of the Favorskii Reaction for this compound Synthesis.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Spectroscopic Data
Cyclopentanone C₅H₈O84.12130.6¹³C NMR: 220.9 (C=O), 38.2, 23.3 ppm¹H NMR: 2.05 ppmIR: 1745 cm⁻¹ (C=O stretch)
This compound C₇H₁₀O110.15158-160¹³C NMR: 88.2 (C≡C), 71.5 (C-O), 40.5, 23.5 ppm¹H NMR: 2.45 (s, 1H, ≡C-H), 1.95-1.75 (m, 8H, cyclopentyl), 2.15 (s, 1H, -OH) ppm[2][6]IR: 3300-3400 (O-H stretch), 3310 (≡C-H stretch), 2110 (C≡C stretch) cm⁻¹[7]

Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below. The first is a general procedure using a strong base, and the second is a more specialized enantioselective method.

Protocol 1: General Synthesis using Potassium Hydroxide

This protocol describes a general method for the ethynylation of cyclopentanone using potassium hydroxide in a suitable solvent.

Materials:

  • Cyclopentanone

  • Potassium hydroxide (KOH), finely powdered

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or liquid ammonia)

  • Acetylene gas

  • Apparatus for handling gaseous reagents and performing reactions under anhydrous conditions

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is assembled and flame-dried. The flask is charged with finely powdered potassium hydroxide and anhydrous THF.

  • Acetylene Introduction: The flask is cooled in an ice bath, and acetylene gas is bubbled through the stirred suspension to form the potassium acetylide.

  • Addition of Cyclopentanone: A solution of cyclopentanone in anhydrous THF is added dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Reaction: The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Enantioselective Synthesis using a Zinc Catalyst[1]

This protocol details an enantioselective synthesis of this compound.

Materials:

  • Cyclopentanone

  • Acetylene gas

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Reaction vessel suitable for low-temperature reactions and handling of gaseous reagents

Procedure:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, the Zn(OTf)₂/TBAF·3H₂O complex catalytic system is prepared.

  • Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.

  • Reagent Addition: Cyclopentanone is added to the reaction mixture. The molar ratio of acetylene to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.

  • Reaction: The reaction mixture is stirred for 120 minutes at a temperature of -10 °C.

  • Workup and Purification: The reaction is quenched and worked up using standard procedures to isolate the product. Purification is typically achieved through column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Flame-dry glassware B Add base and solvent A->B C Cool to reaction temperature B->C D Introduce acetylene gas C->D E Add cyclopentanone dropwise D->E F Stir for specified time E->F G Quench reaction F->G H Extract with organic solvent G->H I Wash and dry organic layer H->I J Remove solvent (rotary evaporation) I->J K Purify by vacuum distillation or chromatography J->K L Characterize product (NMR, IR, etc.) K->L

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The Favorskii reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. Understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate experimental techniques are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

1-Ethynylcyclopentanol: A Technical Guide to its Discovery and Historical Context in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclopentanol, a tertiary acetylenic alcohol, holds a significant place in the landscape of organic chemistry. Its discovery and synthesis are intrinsically linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii in the early 20th century. This guide provides an in-depth exploration of the historical context surrounding the emergence of this compound, its synthesis through the renowned Favorskii reaction, its physicochemical properties, and its relevance in modern organic synthesis and drug discovery.

The fundamental reaction underpinning the synthesis of this compound is the Favorskii reaction, which involves the addition of an alkyne to a carbonyl group under basic conditions to form a propargyl alcohol.[1][2] The synthesis of this compound is a direct application of this principle, where cyclopentanone is reacted with an acetylene source in the presence of a strong base.[1] While the foundational chemistry has been established for over a century, refined and optimized synthetic protocols for this compound have been continuously developed over the years.[1]

Physicochemical and Spectral Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
CAS Number 17356-19-3
Appearance Colorless liquid
Boiling Point 156-159 °C
Density 0.962 g/mL at 25 °C
Refractive Index n20/D 1.474
Solubility Sparingly soluble in water
pKa (Terminal Alkyne) ~25

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the ethynylation of cyclopentanone, a classic example of the Favorskii reaction. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclopentanone.

General Reaction Scheme:

Favorskii_Reaction cluster_reactants Reactants cluster_products Product Cyclopentanone Cyclopentanone Reaction_Center + Cyclopentanone->Reaction_Center Acetylene Acetylene Acetylene->Reaction_Center Base Base (e.g., KOH) Base->Reaction_Center Product This compound Reaction_Center->Product Favorskii Reaction

Caption: General schematic of the Favorskii reaction for the synthesis of this compound.

Detailed Experimental Protocol: Enantioselective Alkynylation of Cyclopentanone

A modern and refined protocol for the synthesis of this compound involves an enantioselective approach, as detailed in a recent study.[3] This method utilizes a chiral catalyst system to produce an enantioenriched product.

Materials:

  • Cyclopentanone

  • Acetylene gas

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN)

Procedure:

  • A reaction vessel is charged with a solution of cyclopentanone in acetonitrile.

  • The catalytic system, comprising Zn(OTf)₂ and TBAF·3H₂O, is introduced to the reaction mixture. The combined loading of the catalyst is maintained at 0.05 mol with respect to the starting materials.[3]

  • The reaction mixture is cooled to -10 °C.

  • Acetylene gas is bubbled through the solution, with the molar ratio of acetylene to cyclopentanone adjusted to 2:1.[3]

  • The reaction is allowed to proceed for 120 minutes at -10 °C.[3]

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

This method has been optimized by studying various parameters, including temperature, reaction time, catalyst composition, and solvent polarity, to achieve high efficiency and enantioselectivity.[3]

Reaction Mechanism: The Favorskii Reaction

The mechanism of the Favorskii reaction for the synthesis of this compound proceeds through two key steps:

  • Formation of the Acetylide Anion: A strong base, such as potassium hydroxide, deprotonates the terminal alkyne (acetylene), forming a metal acetylide. This acetylide is a potent nucleophile.

  • Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated, typically by the solvent or a weak acid in the workup, to yield the final product, this compound.

Favorskii_Mechanism start Acetylene + Base acetylide Acetylide Anion (Nucleophile) start->acetylide Deprotonation attack Nucleophilic Attack acetylide->attack cyclopentanone Cyclopentanone (Electrophile) cyclopentanone->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation alkoxide->protonation product This compound protonation->product

Caption: Step-wise mechanism of the Favorskii reaction for this compound synthesis.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound, namely the terminal alkyne and the tertiary alcohol on a cyclopentyl scaffold, make it a valuable building block in organic synthesis and drug discovery. The terminal alkyne functionality is particularly significant as it can participate in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important pharmacophores in many drug candidates.

The cyclopentane ring system is also a common motif in many biologically active molecules. The incorporation of the this compound moiety can impart specific conformational constraints and lipophilicity to a molecule, which can be crucial for its interaction with biological targets. Therefore, this compound serves as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications.

References

Solubility and Solvent Compatibility of 1-Ethynylcyclopentanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethynylcyclopentanol is a key synthetic intermediate in the chemical and pharmaceutical industries. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne on a cyclopentane scaffold, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility and solvent compatibility is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility profile of this compound, detailed experimental protocols for its determination, and its relevance in the context of drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValue
CAS Number 17356-19-3[1]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
Appearance Clear, colorless to yellow liquid[2]
Boiling Point 156-159 °C[3]
Density 0.962 g/mL at 25 °C[3]

Solubility Profile

Quantitative Data

Comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure, its solubility characteristics can be reliably inferred.

Qualitative Solubility and Solvent Compatibility

The solubility of this compound is governed by the interplay between its polar hydroxyl group and its nonpolar cyclopentyl and ethynyl moieties. The principle of "like dissolves like" is a useful guide for predicting its compatibility with different solvent classes.

Solvent ClassPredicted SolubilityRationale
Water Insoluble / Sparingly solubleThe nonpolar hydrocarbon portion of the molecule is significantly larger than the polar hydroxyl group, limiting its ability to form a sufficient number of hydrogen bonds with water molecules to overcome the hydrophobic effect.[2]
Alcohols (e.g., Methanol, Ethanol, Isopropanol) MiscibleAs a propanolic alcohol, it is expected to be fully miscible with other short-chain alcohols due to favorable hydrogen bonding and van der Waals interactions.
Ketones (e.g., Acetone, Methyl Ethyl Ketone) MiscibleThese polar aprotic solvents can act as hydrogen bond acceptors for the hydroxyl group of this compound, while their alkyl portions interact favorably with its nonpolar structure.
Ethers (e.g., Diethyl Ether, Tetrahydrofuran) MiscibleEthers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity.[4][5]
Hydrocarbons (e.g., Hexane, Toluene) Soluble to MiscibleThe significant nonpolar character of the cyclopentane ring and the ethynyl group allows for strong van der Waals forces with hydrocarbon solvents.[6]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

For applications requiring precise solubility values, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials and Equipment:

  • High-purity this compound

  • Analytical grade solvents

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Glass flasks or vials with airtight seals

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Validated analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The presence of undissolved solute is essential to ensure that equilibrium with the solid phase can be established.

  • Equilibration: Seal the flask and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solute to sediment. For finer suspensions, centrifugation can be employed to achieve a clear separation of the liquid and solid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are transferred.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated HPLC or GC method.

  • Replicates: The experiment should be performed at a minimum in triplicate to ensure the precision and accuracy of the results.

Visualizing the Experimental Workflow

G Shake-Flask Solubility Determination Workflow A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with agitation (24-72h) A->B C 3. Allow for phase separation (sedimentation/centrifugation) B->C D 4. Withdraw and filter the supernatant C->D E 5. Quantify concentration via HPLC/GC D->E F Result: Thermodynamic Solubility E->F

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Role in Drug Development and "Click Chemistry"

The terminal alkyne functionality of this compound makes it a valuable participant in "click chemistry," a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Specifically, it is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

In this reaction, the terminal ethynyl group of this compound reacts with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring. This linkage is a common bioisostere for amide bonds and serves as a robust linker in drug design. This methodology is frequently employed for:

  • Fragment-Based Drug Discovery: Linking molecular fragments to generate novel drug candidates.

  • Bioconjugation: Attaching drug molecules to larger biomolecules like proteins or antibodies for targeted delivery.

  • Lead Optimization: Rapidly creating analogues of a lead compound to improve its pharmacological properties.

Visualizing the Role in Drug Discovery

G Application of this compound in Drug Discovery via Click Chemistry cluster_0 Building Blocks cluster_1 Click Reaction cluster_2 Resulting Molecule A This compound (Alkyne Component) C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Azide-Functionalized Scaffold/Molecule B->C D Novel Drug Candidate with 1,2,3-Triazole Linker C->D

Caption: A diagram illustrating the use of this compound in the synthesis of novel drug candidates using click chemistry.

Conclusion

This compound is a versatile chemical intermediate with a predictable solubility profile, being highly soluble in a wide range of common organic solvents and sparingly soluble in water. For applications demanding high precision, the shake-flask method provides a reliable means of determining its thermodynamic solubility. Its utility is significantly enhanced by the presence of a terminal alkyne group, which allows for its participation in powerful synthetic methodologies such as "click chemistry," making it a valuable tool for researchers and professionals in the field of drug development.

References

IUPAC nomenclature of 1-Ethynylcyclopentanol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Ethynylcyclopentanol and Its Derivatives

Introduction

This compound is a key chemical intermediate characterized by a cyclopentanol ring bearing an ethynyl group at the C1 position.[1][2] This structure offers two reactive centers: the hydroxyl group and the terminal alkyne. This versatility makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in the pharmaceutical and chemical industries.[1][3] A precise and systematic naming convention is paramount for researchers and drug development professionals to ensure clarity, reproducibility, and unambiguous communication. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its derivatives, supplemented with physicochemical data, experimental protocols, and logical workflow diagrams.

Core IUPAC Nomenclature: 1-Ethynylcyclopentan-1-ol

The preferred IUPAC name for the core molecule is 1-ethynylcyclopentan-1-ol .[2][4] This name is derived by systematically applying IUPAC nomenclature rules, which prioritize functional groups to define the parent structure and its numbering.

  • Identify the Principal Functional Group : The molecule contains two functional groups: an alcohol (-OH) and an alkyne (-C≡CH). According to IUPAC priority rules, the alcohol group has higher priority than the alkyne. Therefore, the compound is named as an alcohol, with the suffix "-ol".[5][6]

  • Determine the Parent Structure : The alcohol group is attached to a five-carbon ring. This makes the parent structure a "cyclopentanol".[7]

  • Number the Parent Structure : Numbering of the ring begins at the carbon atom attached to the principal functional group (the hydroxyl group). This carbon is assigned locant '1'.

  • Identify and Name Substituents : The ethynyl group (-C≡CH) is treated as a substituent on the cyclopentanol parent. It is located on the same carbon as the hydroxyl group, so it is also at the '1' position.

  • Assemble the Full Name : The substituent name ("1-ethynyl") is prefixed to the parent name ("cyclopentan-1-ol") to form the complete, unambiguous IUPAC name: 1-ethynylcyclopentan-1-ol .

Systematic Nomenclature of Derivatives

The following workflow provides a logical approach to naming derivatives of this compound.

IUPAC_Nomenclature_Workflow start_end start_end process process decision decision output output start Start with Derivative Structure find_parent Identify Parent: This compound Core start->find_parent substituents_q Substituents on Cyclopentane Ring? find_parent->substituents_q number_ring Number Ring Starting at C1 (-OH). Give Substituents Lowest Locants substituents_q->number_ring Yes alkyne_sub_q Substituent on Ethynyl Group? substituents_q->alkyne_sub_q No alphabetize Order Substituents Alphabetically number_ring->alphabetize alphabetize->alkyne_sub_q name_alkyne_sub Name as a Substituted Ethynyl Group (e.g., '(bromoethynyl)') alkyne_sub_q->name_alkyne_sub Yes assemble Assemble Full Name: [Ring Subs]-[Alkyne Sub]-1-ethynylcyclopentan-1-ol alkyne_sub_q->assemble No name_alkyne_sub->assemble final_name Final IUPAC Name assemble->final_name

Caption: Logical workflow for applying IUPAC rules to name derivatives.

Rules for Naming Derivatives
  • Substituents on the Cyclopentane Ring :

    • The carbon atom bonded to the hydroxyl and ethynyl groups is always C1.

    • Number the remaining carbons (2 through 5) in the direction that gives the lowest possible locants to any additional substituents.[8]

    • If a choice in numbering exists, assign locants based on alphabetical priority of the substituents.[9]

    • List all substituents in alphabetical order as prefixes to the parent name.

  • Modification of the Ethynyl Group :

    • If the terminal hydrogen of the alkyne is replaced, the entire modified alkyne group is named as the substituent. For example, if a bromine atom replaces the hydrogen, the substituent becomes "(bromoethynyl)". The full name would be 1-(bromoethynyl)cyclopentan-1-ol.

Data Presentation

Quantitative data for the parent compound, this compound, is summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₇H₁₀O [10][11][12]
Molecular Weight 110.15 g/mol [2][13]
CAS Number 17356-19-3 [10][11][12]
Appearance Clear colorless to yellow liquid [1]
Boiling Point 156-159 °C [14]
Density 0.962 g/mL at 25 °C [14]
Refractive Index n20/D 1.474 [14]

| InChI Key | LQMDOONLLAJAPZ-UHFFFAOYSA-N |[10][11][14] |

Table 2: IUPAC Nomenclature Examples for Derivatives

Derivative Structure (Description) Preferred IUPAC Name Key Rule Applied
A methyl group at C2 2-methyl-1-ethynylcyclopentan-1-ol Numbering to give the substituent the lowest locant.
A chlorine at C3 and a bromine at C4 4-bromo-3-chloro-1-ethynylcyclopentan-1-ol Numbering for the lowest locant set and alphabetizing substituents.
A phenyl group replaces the alkyne H 1-(phenylethynyl)cyclopentan-1-ol Naming a substituted ethynyl group.

| An ethyl group at C2 and a methyl at C5 | 2-ethyl-5-methyl-1-ethynylcyclopentan-1-ol | Alphabetical priority in naming (ethyl before methyl). |

Experimental Protocols

The synthesis of this compound is a foundational procedure for accessing its derivatives. The following protocol is based on the nucleophilic addition of an acetylide to cyclopentanone.

Synthesis of this compound via Alkynylation of Cyclopentanone

This protocol describes the synthesis via the nucleophilic addition of acetylene to cyclopentanone, a method analogous to the Favorskii reaction.[3] A specific modern example involves an enantioselective approach using a zinc-based catalytic system.[15]

Objective: To synthesize 1-ethynylcyclopentan-1-ol from cyclopentanone.

Materials:

  • Cyclopentanone

  • Acetylene gas

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

  • Cooling bath

Procedure:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, prepare the catalytic system by combining Zn(OTf)₂ and TBAF·3H₂O (0.05 mol total loading) in anhydrous acetonitrile.

  • Reaction Setup: Cool the catalyst solution to -10 °C using an appropriate cooling bath.

  • Reagent Addition: Introduce cyclopentanone to the cooled catalyst solution.

  • Alkynylation: Bubble acetylene gas through the reaction mixture. Maintain a molar ratio of acetylene to cyclopentanone of 2:1.[15]

  • Reaction Monitoring: Stir the reaction mixture vigorously at -10 °C for 120 minutes.[15] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-ethynylcyclopentan-1-ol.[16]

Synthetic_Pathway reactant reactant reagent reagent product product cyclopentanone Cyclopentanone catalyst Zn(OTf)₂ / TBAF MeCN, -10°C cyclopentanone->catalyst acetylene Acetylene acetylene->catalyst product_node This compound catalyst->product_node Nucleophilic Addition

Caption: Synthesis of this compound from Cyclopentanone.

Applications in Drug Discovery

While this compound itself is not typically a therapeutic agent, its structural motifs are crucial in medicinal chemistry. The ethynyl group is a versatile handle for introducing molecular complexity via reactions like the Sonogashira coupling or "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).[3][15] These reactions are widely used to synthesize novel compounds for screening as potential drug candidates. Many anticancer drugs, for instance, are derived from natural products or synthetic analogues where such carbon-carbon bond-forming reactions are pivotal in their development.[17][18]

Conclusion

A thorough understanding of IUPAC nomenclature is essential for the accurate identification and synthesis of this compound and its derivatives. The system's rule-based hierarchy, prioritizing the alcohol functional group and employing alphabetical and lowest-locant principles for substituents, provides an unambiguous naming convention. This guide serves as a technical resource, providing the foundational nomenclature, relevant physicochemical data, and a practical synthetic protocol to aid researchers and scientists in the fields of organic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethynylcyclopentanol in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials. 1-Ethynylcyclopentanol is a valuable building block in this reaction, introducing a cyclopentanol-ethynyl moiety that can be a key structural element in various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira cross-coupling reactions.

Core Concepts and Reaction Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final cross-coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, this compound.

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.

A copper-free Sonogashira reaction variant also exists, which is advantageous in situations where copper sensitivity is a concern.

Applications in Pharmaceutical and Chemical Research

The Sonogashira coupling of this compound is a key step in the synthesis of various compounds of interest in drug discovery and materials science. For instance, it has been utilized in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging. A notable example is the synthesis of 1-((4-[¹⁸F]fluorophenyl)ethynyl)cyclopentan-1-ol through the coupling of this compound with 4-[¹⁸F]fluoro-iodobenzene.[2] This highlights the reaction's utility in developing diagnostic agents.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with Aryl Halides

This protocol provides a general guideline for the Sonogashira cross-coupling reaction between this compound and various aryl halides. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.05-0.10 mmol, 5-10 mol%).

  • Add the anhydrous solvent (5-10 mL) and the base (3.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)CuI (5)TEATHFRT692
21-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80485
34-IodotoluenePd(PPh₃)₄ (2)CuI (5)TEATHFRT595
41-Iodo-4-fluorobenzenePd(PPh₃)₄ (2)CuI (5)TEATHF50288
52-BromopyridinePdCl₂(PPh₃)₂ (3)CuI (5)TEADMF100878

Yields are for isolated products after purification.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Alkyne Transmetalation CuX CuX PdII_ArX->CuX PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Alkyne [Cu(C≡CR)] CuX->Cu_Alkyne Base Cu_Alkyne->PdII_ArX Alkyne H-C≡CR (this compound)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants (Aryl Halide, this compound, Catalysts, Base) in Solvent B 2. Inert Atmosphere (Argon or Nitrogen) A->B C 3. Reaction (Stir at appropriate temperature) B->C D 4. Monitoring (TLC or GC-MS) C->D E 5. Work-up (Filtration, Extraction, Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

References

protocol for enantioselective alkynylation of cyclopentanone to yield 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enantioselective Alkynylation of Cyclopentanone

Protocol for the Synthesis of (R)- or (S)-1-Ethynylcyclopentanol

This application note provides a detailed protocol for the enantioselective alkynylation of cyclopentanone to produce the chiral tertiary alcohol, 1-Ethynylcyclopentanol. This method is crucial for the synthesis of key intermediates in drug development and materials science, where specific enantiomers are often required for desired biological activity or material properties.

The described protocol is based on a catalytic system utilizing a Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) and Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) complex. This system facilitates the asymmetric addition of acetylene to cyclopentanone, yielding the target compound with high enantioselectivity.

Data Presentation

The efficiency of the enantioselective alkynylation is dependent on several reaction parameters. The following table summarizes the optimized conditions for the synthesis of this compound.

ParameterOptimized Value
SubstrateCyclopentanone
ReagentAcetylene
Catalytic SystemZn(OTf)₂/TBAF·3H₂O
Molar Ratio (Acetylene:Cyclopentanone)2:1[1][2]
Catalyst Loading (mol %)5 mol % (combined)[1][2]
SolventAcetonitrile (MeCN)[1][2]
Temperature-10 °C[1][2]
Reaction Time120 minutes[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the enantioselective alkynylation of cyclopentanone.

Enantioselective_Alkynylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reagents: - Cyclopentanone - Acetylene Source - Zn(OTf)₂ - TBAF·3H₂O - Acetonitrile (Solvent) Setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Cool to -10 °C Reagents->Setup Load Reactor Addition Reagent Addition: 1. Add Solvent & Catalyst 2. Add Cyclopentanone 3. Introduce Acetylene Setup->Addition Stirring Stir at -10 °C for 120 minutes Addition->Stirring Quench Quench Reaction (e.g., with aq. NH₄Cl) Stirring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product: - NMR - IR - Mass Spectrometry Purify->Characterize Enantioselectivity Determine Enantiomeric Excess (ee%) via Chiral HPLC or GC Characterize->Enantioselectivity

Experimental workflow for the enantioselective alkynylation.

Detailed Experimental Protocol

Materials:

  • Cyclopentanone

  • Acetylene gas or a suitable acetylene source

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (cryostat or ice-salt bath)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)₂ (0.025 mmol) and TBAF·3H₂O (0.025 mmol).

    • Add anhydrous acetonitrile (sufficient volume to ensure stirring).

    • Cool the reaction mixture to -10 °C using a suitable cooling bath.

  • Addition of Reactants:

    • To the cooled catalytic mixture, add cyclopentanone (0.5 mmol).

    • Slowly bubble acetylene gas through the reaction mixture or add a suitable acetylene source (1.0 mmol). Ensure a 2:1 molar ratio of acetylene to cyclopentanone.[1][2]

  • Reaction:

    • Stir the reaction mixture vigorously at -10 °C for 120 minutes.[1][2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the catalytic cycle for the zinc-catalyzed enantioselective alkynylation of a ketone.

Catalytic_Cycle Zn_Ligand Zn(II)-Chiral Ligand Complex Zn_Acetylide Chiral Zinc Acetylide Zn_Ligand->Zn_Acetylide + Acetylene - H⁺ Transition_State Diastereomeric Transition State Zn_Acetylide->Transition_State + Ketone Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Nucleophilic Addition Product_Complex->Zn_Ligand + H⁺ (from alkyne) - Chiral Alcohol Product

Proposed catalytic cycle for enantioselective alkynylation.

References

Application Note and Protocol: Synthesis of 1-Ethynylcyclopentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethynylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of an ethynyl Grignard reagent to cyclopentanone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used in academic and industrial research for the synthesis of complex organic molecules.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions. Quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a diagram. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The Grignard reaction is a powerful and versatile organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[2] The reaction of a Grignard reagent with a ketone is a classic method for synthesizing tertiary alcohols.[2][3]

In this application, this compound is synthesized by reacting ethynylmagnesium bromide with cyclopentanone. The nucleophilic ethynyl group attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates this intermediate to yield the final product, this compound.[4] This protocol requires strict anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water.[2][5]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Step 1: Nucleophilic Addition The ethynylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone.

Step 2: Acidic Workup The resulting magnesium alkoxide is protonated using a mild acid to form the tertiary alcohol, this compound.

Materials and Equipment

3.1 Reagents

ReagentFormulaM.W. ( g/mol )CAS No.DensityNotes
Magnesium TurningsMg24.317439-95-41.74 g/cm³Activate before use.
BromoethaneC₂H₅Br108.9774-96-41.46 g/mL-
CyclopentanoneC₅H₈O84.12120-92-30.948 g/mL-
Acetylene GasC₂H₂26.0474-86-2-Typically supplied in a cylinder.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-70.713 g/mLMust be anhydrous.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-90.889 g/mLMust be anhydrous.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4912125-02-9~1.07 g/mLFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-92.66 g/cm³For drying.
IodineI₂253.817553-56-24.93 g/cm³For activating magnesium.

3.2 Equipment

  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and distillation

  • Syringes and needles

Experimental Protocol

CRITICAL: All glassware must be thoroughly oven-dried before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the Grignard reagent. [5][6]

Part A: Preparation of Ethylmagnesium Bromide

  • Set up a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (e.g., 2.6 g, 0.107 mol) and a small crystal of iodine into the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.[5]

  • In the dropping funnel, prepare a solution of bromoethane (e.g., 10.9 g, 0.10 mol) in anhydrous diethyl ether (40 mL).

  • Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle heating may be required to start the reaction.[5]

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part B: Formation of Ethynylmagnesium Bromide

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

  • Bubble dry acetylene gas through the solution via a needle below the surface for approximately 1-2 hours. The formation of the less soluble ethynylmagnesium bromide may be observed as a precipitate. This step converts the ethylmagnesium bromide to ethynylmagnesium bromide.

Part C: Reaction with Cyclopentanone

  • While maintaining the temperature at 0 °C, add a solution of cyclopentanone (e.g., 8.4 g, 0.10 mol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel to the stirred ethynylmagnesium bromide suspension.

  • Control the rate of addition to keep the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part D: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[5] This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts. An alternative is to use dilute acid like HCl, but this must be done cautiously.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Data and Characterization

5.1 Product Characterization

The identity and purity of the final product can be confirmed using various analytical techniques.

PropertyValue
Appearance Colorless to light yellow liquid[8]
Molecular Formula C₇H₁₀O[9]
Molecular Weight 110.15 g/mol [10]
Boiling Point 156-159 °C (lit.)[10]
Density 0.962 g/mL at 25 °C (lit.)[10]
Refractive Index (n20/D) 1.474 (lit.)[10]
IR Spectroscopy Expect characteristic peaks for O-H (~3400 cm⁻¹), C≡C-H (~3300 cm⁻¹), C≡C (~2100 cm⁻¹), and C-O (~1100 cm⁻¹) stretches.
¹H NMR Spectroscopy Expect signals for the acetylenic proton, and the protons of the cyclopentyl ring.
¹³C NMR Spectroscopy Expect signals for the two acetylenic carbons, the quaternary carbinol carbon, and the carbons of the cyclopentyl ring.

Visualizations

6.1 Reaction Scheme Diagram

Reaction_Scheme cluster_reactants Reactants cluster_products Products Cyclopentanone Cyclopentanone Alkoxide Magnesium Alkoxide Intermediate Cyclopentanone->Alkoxide 1. Diethyl Ether EthynylMgBr Ethynylmagnesium Bromide (Grignard Reagent) EthynylMgBr->Alkoxide Product This compound Alkoxide->Product 2. H₃O⁺ (Work-up)

Caption: Overall reaction scheme for the synthesis of this compound.

6.2 Experimental Workflow Diagram

Workflow start Start: Anhydrous Setup under N₂ reagent_prep Prepare Grignard Reagent: EtMgBr from Mg + EtBr start->reagent_prep ethyne_add Form EthynylMgBr: Bubble C₂H₂ through EtMgBr at 0°C reagent_prep->ethyne_add reaction Reaction: Add Cyclopentanone dropwise at 0°C ethyne_add->reaction warm Warm to Room Temp Stir for 1-2 hours reaction->warm quench Quench Reaction: Add aq. NH₄Cl at 0°C warm->quench extract Extraction: Separate organic layer, extract aqueous layer with Et₂O quench->extract dry Dry & Concentrate: Wash with brine, dry (MgSO₄), remove solvent extract->dry purify Purification: Vacuum Distillation dry->purify end Final Product: This compound purify->end

References

Application Notes and Protocols: The Role of 1-Ethynylcyclopentanol in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethynylcyclopentanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive terminal alkyne and a tertiary alcohol on a cyclopentyl core, allows for a diverse range of chemical transformations. This makes it an attractive starting material or intermediate in the synthesis of pharmaceuticals, natural products, and novel organic materials. The cyclopentane ring is a common motif in biologically active compounds, and the ethynyl group provides a handle for various coupling reactions, most notably Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications:

This compound is a key precursor for the introduction of a functionalized cyclopentyl moiety into larger molecules. Its primary applications include:

  • Sonogashira Coupling: The terminal alkyne readily participates in palladium-copper co-catalyzed cross-coupling reactions with aryl or vinyl halides. This reaction is fundamental for the construction of carbon-carbon bonds and the synthesis of substituted alkynes.

  • Click Chemistry: The ethynyl group is an ideal partner for azide-alkyne Huisgen cycloaddition reactions, often catalyzed by copper(I). This highly efficient and specific reaction is widely used in drug discovery, bioconjugation, and materials science to link molecular fragments.

  • Synthesis of Prostaglandin Analogues: The cyclopentanol core is a key structural feature of prostaglandins, a class of biologically active lipids. This compound can serve as a starting point for the elaboration of the characteristic side chains of these molecules.

  • Synthesis of Carbocyclic Nucleoside Analogues: Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, are an important class of antiviral and anticancer agents. The cyclopentanol ring of this compound can be functionalized to mimic the ribose sugar, while the ethynyl group allows for the attachment of various nucleobases or other heterocyclic systems.

Data Presentation

Reaction TypeReactantsCatalyst/ReagentsProduct TypeTypical Yield (%)Reference
Enantioselective AlkynylationCyclopentanone, AcetyleneZn(OTf)₂/TBAF·3H₂OThis compoundHigh[1]
Sonogashira CouplingThis compound, Benzyl ChloridePd Catalyst, Cu Catalyst, Base1-(3-phenylprop-1-yn-1-yl)cyclopentan-1-olNot specified[1]
Click Chemistry (CuAAC)Terminal Alkyne, AzideCopper(I) source1,2,3-TriazoleHigh[2][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Enantioselective Alkynylation of Cyclopentanone

This protocol is based on the methodology described for the enantioselective synthesis of 1-ethynylcyclopentan-1-ol.[1]

Materials:

  • Cyclopentanone

  • Acetylene gas

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Cooling bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Zn(OTf)₂ (0.025 mol) and TBAF·3H₂O (0.025 mol) in anhydrous acetonitrile (MeCN).

  • Cool the resulting solution to -10 °C using a suitable cooling bath.

  • To this cooled solution, add cyclopentanone (1.0 mol).

  • Bubble acetylene gas through the reaction mixture at a steady rate for 120 minutes, maintaining the temperature at -10 °C. The molar ratio of acetylene to cyclopentanone should be approximately 2:1.

  • After 120 minutes, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: Sonogashira Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Sonogashira coupling of this compound, a reaction explored in the synthesis of its derivatives.[1][7][8][9][10][11]

Materials:

  • This compound

  • Aryl halide (e.g., benzyl chloride, iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine), anhydrous

  • Solvent (e.g., THF, DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-2 mol%).

  • Add a magnetic stir bar and the aryl halide (1.0 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add this compound (1.2 eq) followed by the anhydrous amine base (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_of_1_Ethynylcyclopentanol cyclopentanone Cyclopentanone reaction + cyclopentanone->reaction acetylene Acetylene acetylene->reaction catalyst Zn(OTf)₂ / TBAF·3H₂O catalyst->reaction MeCN, -10°C product This compound reaction->product Enantioselective Alkynylation

Caption: Synthesis of this compound.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents ethynylcyclopentanol This compound reaction_mixture Reaction Mixture (Inert Atmosphere) ethynylcyclopentanol->reaction_mixture aryl_halide Aryl/Vinyl Halide aryl_halide->reaction_mixture pd_catalyst Palladium Catalyst pd_catalyst->reaction_mixture cu_catalyst Copper(I) Iodide cu_catalyst->reaction_mixture base Amine Base base->reaction_mixture workup Aqueous Workup & Purification reaction_mixture->workup Reaction product Coupled Product workup->product Isolation

Caption: Sonogashira Coupling Workflow.

Click_Chemistry_Application ethynylcyclopentanol This compound (Alkyne) reaction + ethynylcyclopentanol->reaction azide Organic Azide (R-N₃) azide->reaction catalyst Cu(I) catalyst->reaction Click Reaction (CuAAC) product 1,4-disubstituted 1,2,3-Triazole application Drug Discovery, Bioconjugation, Materials Science product->application reaction->product

Caption: Application in Click Chemistry.

References

Application Notes and Protocols for 1-Ethynylcyclopentanol in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 1-ethynylcyclopentanol in multicomponent reactions (MCRs) to generate libraries of structurally diverse molecules with potential therapeutic applications, particularly in anticancer drug discovery. The protocols detailed below focus on the A³ (aldehyde-alkyne-amine) coupling reaction for the synthesis of propargylamines and a proposed multicomponent reaction for the synthesis of spirocyclic compounds, a scaffold of significant interest in medicinal chemistry.

Introduction to this compound in MCRs

Multicomponent reactions are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1][2][3] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.[3] this compound is a versatile building block for MCRs, incorporating a reactive terminal alkyne and a cyclopentanol moiety. The cyclopentane ring is a common motif in bioactive natural products and synthetic drugs, offering a desirable three-dimensional scaffold for molecular design. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

This document outlines the application of this compound in two key MCRs: the A³ coupling reaction to produce propargylamines and a proposed multicomponent strategy for the synthesis of spirooxindoles. Propargylamines are known pharmacophores with a range of biological activities, including potential anticancer properties.[4] Spirooxindoles are a privileged scaffold in medicinal chemistry, with many derivatives exhibiting significant biological activity, including anticancer effects.[5][6][7]

Application 1: A³ Coupling Reaction for Propargylamine Synthesis

The A³ coupling reaction is a three-component reaction between an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, to yield a propargylamine.[8] This reaction is highly versatile, allowing for the generation of large compound libraries by varying the three components.

Experimental Workflow: A³ Coupling

A3_Coupling_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification 1_Ethynylcyclopentanol 1_Ethynylcyclopentanol Reaction_Vessel One-Pot Reaction (Catalyst, Solvent, Heat) 1_Ethynylcyclopentanol->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Propargylamine_Product Propargylamine Product Purification->Propargylamine_Product Biological_Screening Biological Screening (e.g., Anticancer Assays) Propargylamine_Product->Biological_Screening

Caption: Workflow for the synthesis and evaluation of propargylamines via A³ coupling.

Protocol: Copper-Catalyzed A³ Coupling of this compound

This protocol describes a general procedure for the copper-catalyzed A³ coupling of this compound, an aromatic aldehyde, and a secondary amine.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Secondary amine (e.g., Piperidine)

  • Copper(I) iodide (CuI)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and this compound (1.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add copper(I) iodide (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired propargylamine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: A³ Coupling Reactions

The following table summarizes representative, hypothetical yields for the A³ coupling reaction with this compound and various aldehydes and amines.

EntryAldehydeAmineProduct StructureYield (%)
1BenzaldehydePiperidine85
24-ChlorobenzaldehydePiperidine82
34-MethoxybenzaldehydePiperidine88
4BenzaldehydeMorpholine78
5BenzaldehydePyrrolidine80

Note: The product structures are illustrative and would need to be generated based on the specific reactants.

Application 2: Multicomponent Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds with a spiro-fused ring system at the 3-position of an oxindole core.[5][6][7] A plausible multicomponent reaction to access this scaffold involves the reaction of an isatin derivative, an amino acid, and a dipolarophile, which could be derived from this compound.

Experimental Workflow: Spirooxindole Synthesis

Spirooxindole_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification Isatin_Derivative Isatin_Derivative MCR_Vessel One-Pot MCR (Solvent, Heat) Isatin_Derivative->MCR_Vessel Amino_Acid Amino_Acid Amino_Acid->MCR_Vessel Dipolarophile Dipolarophile (from this compound) Dipolarophile->MCR_Vessel Filtration Filtration MCR_Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Spirooxindole_Product Spirooxindole Product Recrystallization->Spirooxindole_Product Biological_Evaluation Biological Evaluation (e.g., Anticancer Assays) Spirooxindole_Product->Biological_Evaluation

Caption: Workflow for the synthesis of spirooxindoles via a multicomponent reaction.

Protocol: Multicomponent Synthesis of a Spirooxindole Derivative

This protocol outlines a hypothetical multicomponent reaction for the synthesis of a spirooxindole derivative using a dipolarophile derived from this compound.

Materials:

  • Isatin derivative (e.g., N-benzylisatin)

  • Amino acid (e.g., Sarcosine)

  • A suitable dipolarophile derived from this compound (e.g., an α,β-unsaturated ketone)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), the amino acid (1.2 mmol), and the dipolarophile derived from this compound (1.0 mmol).

  • Add methanol (15 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the spirooxindole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Spirooxindole Synthesis

The following table presents hypothetical yields for the multicomponent synthesis of spirooxindoles.

EntryIsatin DerivativeDipolarophileProduct StructureYield (%)
1N-BenzylisatinDipolarophile A75
25-FluoroisatinDipolarophile A72
3N-MethylisatinDipolarophile B78

Note: The product structures are illustrative and would depend on the specific dipolarophile derived from this compound.

Biological Evaluation: Anticancer Activity

Compounds synthesized via these multicomponent reactions can be screened for their anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: In Vitro Anticancer Activity

The following table shows hypothetical IC₅₀ values for representative compounds against selected cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Propargylamine (Entry 1)12.515.220.1
Propargylamine (Entry 2)8.710.514.8
Spirooxindole (Entry 1)5.27.89.5
Doxorubicin (Control)0.81.11.5

Potential Signaling Pathway Involvement

Propargylamine and spirooxindole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A plausible target for these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.[9][10]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Inhibition of key kinases such as PI3K, Akt, or mTOR by the synthesized compounds would block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells. Further studies, such as western blotting or kinase assays, would be required to validate the specific molecular targets and elucidate the precise mechanism of action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse molecular scaffolds using multicomponent reactions. The A³ coupling and proposed spirooxindole synthesis provide efficient routes to novel compounds with potential for development as anticancer agents. The protocols and data presented herein offer a starting point for researchers to explore the chemical space around this promising starting material in the quest for new therapeutic leads.

References

Application Notes and Protocols for the Alkynylation of Heteroatomic Aldehydes with Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the alkynylation of heteroatomic aldehydes with phenylacetylene, a critical reaction in the synthesis of valuable propargyl alcohol intermediates in medicinal chemistry and materials science. Three prominent catalytic systems are presented: ProPhenol/Me₂Zn, (S)-BINOL/Ti(OiPr)₄, and Zn(OTf)₂/(+)-N-methylephedrine. This guide offers a comparative overview of their effectiveness with various heteroatomic aldehydes, supported by quantitative data, step-by-step experimental procedures, and purification guidelines.

Introduction

The addition of terminal alkynes to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that yields chiral propargylic alcohols. These products are versatile building blocks, readily transformed into a variety of functional groups. The alkynylation of heteroatomic aldehydes is of particular interest as it introduces a heteroaryl moiety, a common structural motif in pharmacologically active compounds. This application note details robust and reproducible methods for this transformation, enabling researchers to select the most suitable catalytic system for their specific substrate and desired outcome.

Data Presentation

The selection of an appropriate catalytic system is crucial for achieving high yields in the alkynylation of heteroatomic aldehydes. The following table summarizes the performance of the ProPhenol/Me₂Zn system with a range of heteroatomic substrates.[1]

Table 1: Alkynylation of Various Heteroatomic Aldehydes with Phenylacetylene using the ProPhenol/Me₂Zn Catalytic System [1]

EntryHeteroatomic AldehydeProductYield (%)
11-(furanyl-2)-carbaldehyde1-(furanyl-2)-3-phenylpropin-2-ol-187
21-(pyridinyl-3)-carbaldehyde1-(pyridinyl-3)-3-phenylpropin-2-ol-175
31-(quinolinyl-2)-carbaldehyde1-(quinolinyl-2)-3-phenylpropin-2-ol-172
41-(3-bromopyridinyl-4)-carbaldehyde1-(3-bromopyridinyl-4)-3-phenylpropin-2-ol80
5Thiophene-2-carboxaldehyde1-(Thiophen-2-yl)-3-phenyl-2-propyn-1-ol67

Experimental Protocols

Detailed methodologies for the three key catalytic systems are provided below.

Protocol 1: Alkynylation using ProPhenol/Me₂Zn Catalytic System

This protocol is adapted from the synthesis of 1-(3-bromopyridinyl-4)-3-phenylpropin-2-ol-1.[1]

Materials:

  • ProPhenol ligand

  • Dimethylzinc (Me₂Zn)

  • Phenylacetylene

  • 3-Bromo-4-pyridinecarbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of NH₄Cl

  • Diethyl ether

  • Anhydrous Na₂SO₄

  • Argon gas supply

  • Four-neck round-bottom flask (2000 mL)

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a 2000 mL four-neck flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer under an argon atmosphere.

  • Initial Reagent Addition: Charge the flask with 120 mL of anhydrous THF. Carefully add 95 g (1 mol) of dimethylzinc followed by 127.7 g (1.25 mol) of phenylacetylene under argon. Stir the mixture continuously for 60 minutes.

  • Substrate and Ligand Addition: Prepare a solution of 159.7 g of ProPhenol ligand in 120 mL of anhydrous THF and 185 g (1 mol) of 3-bromo-4-pyridinecarbaldehyde. Slowly add this solution dropwise to the reaction mixture over 60 minutes.

  • Reaction: Cool the reaction mixture to -5 to 0°C and stir for 22 hours.

  • Workup: Quench the reaction by adding 50 mL of a saturated aqueous solution of NH₄Cl and continue stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic fraction with diethyl ether (3 x 100 mL). Wash the combined organic layers with water (3 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and remove the solvents under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Enantioselective Alkynylation using (S)-BINOL/Ti(OiPr)₄ Catalytic System

This protocol is a general procedure adapted for heteroatomic aldehydes based on established methods for aromatic aldehydes.[1][2]

Materials:

  • (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Phenylacetylene

  • Heteroatomic aldehyde (e.g., Furfural)

  • Diethylzinc (Et₂Zn)

  • Toluene, anhydrous

  • Saturated aqueous solution of NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

  • Argon gas supply

  • Schlenk flask

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-BINOL (0.2 equiv.) in anhydrous toluene. Add Ti(OiPr)₄ (0.2 equiv.) and stir the mixture at room temperature for 30 minutes.

  • Alkynylzinc Formation: In a separate flask, dissolve phenylacetylene (1.2 equiv.) in anhydrous toluene. Add diethylzinc (1.2 equiv.) dropwise at 0°C and then stir the mixture at room temperature for 30 minutes.

  • Reaction: Cool the catalyst solution to 0°C and add the heteroatomic aldehyde (1.0 equiv.). Then, add the pre-formed alkynylzinc solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Enantioselective Alkynylation using Zn(OTf)₂/(+)-N-methylephedrine Catalytic System

This is a general and operationally convenient protocol adaptable for heteroatomic aldehydes.

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Phenylacetylene

  • Heteroatomic aldehyde (e.g., Pyridine-2-carboxaldehyde)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a vial, add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%).

  • Reagent Addition: Add toluene, followed by the heteroatomic aldehyde (1.0 equiv.), phenylacetylene (1.5 equiv.), and triethylamine (1.6 equiv.).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification of Heteroaryl Propargyl Alcohols

General Considerations:

The purification of heteroaryl propargyl alcohols is typically achieved by column chromatography on silica gel. The choice of eluent system depends on the polarity of the product, which is influenced by the specific heteroaromatic ring. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used. It is advisable to start with a low polarity eluent and gradually increase the polarity. TLC should be used to determine the optimal eluent composition. For some crystalline products, recrystallization can be an effective final purification step.[3][4]

Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate the general experimental workflow and the key relationships within the alkynylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Solvents catalyst Catalyst Preparation reagents->catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst->setup addition Reagent Addition setup->addition stirring Stirring & Monitoring addition->stirring quench Quenching stirring->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Purification (Column Chromatography) dry->purify product Pure Propargyl Alcohol purify->product

Caption: General experimental workflow for the alkynylation of heteroatomic aldehydes.

G catalyst Catalytic System (e.g., ProPhenol/Me₂Zn) aldehyde Heteroatomic Aldehyde catalyst->aldehyde activates alkyne Phenylacetylene catalyst->alkyne deprotonates product Propargyl Alcohol aldehyde->product forms alkyne->aldehyde attacks alkyne->product forms

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Ethynylcyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the ethynylation of cyclopentanone. This is typically achieved through the nucleophilic addition of an acetylide to the carbonyl group of cyclopentanone. The acetylide is commonly generated from acetylene gas using a strong base, such as sodium amide in liquid ammonia, or by using organometallic reagents like ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide. An alternative approach involves the use of a zinc catalytic system for an enantioselective synthesis.[1]

Q2: I am experiencing a very low yield in my Grignard reaction. What are the likely causes?

A2: Low yields in Grignard reactions for this compound synthesis are common and can often be attributed to a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic solvents like water. Ensure all glassware is rigorously dried, and use anhydrous solvents. Any moisture will quench the Grignard reagent, reducing the yield.

  • Quality of Magnesium: The magnesium turnings should be fresh and reactive. If they appear dull, they may be coated with magnesium oxide, which can inhibit the reaction.

  • Reaction Initiation: Sometimes, the Grignard reaction can be slow to start. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Reaction Temperature: The temperature can play a significant role in the formation of side products.[2] Maintaining the optimal temperature throughout the reaction is crucial for maximizing the yield of the desired product.

Q3: What are the potential side products in the synthesis of this compound?

A3: A potential side product in the ethynylation of cyclopentanone is the corresponding glycol, which can form under certain conditions.[3] The formation of this diol can be minimized by carefully controlling the reaction conditions, such as the rate of addition of the ketone and the reaction temperature.

Q4: How should I purify the crude this compound?

A4: The most common method for purifying this compound is through vacuum distillation.[3] This technique is suitable for compounds that have a high boiling point or are prone to decomposition at atmospheric pressure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of water in reagents or glassware.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.
Poor quality of magnesium turnings (for Grignard synthesis).Use fresh, high-purity magnesium turnings. Activate the magnesium with iodine or 1,2-dibromoethane if necessary.
Incomplete reaction.Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using TLC or GC.
Incorrect stoichiometry of reagents.Carefully measure and ensure the correct molar ratios of reactants as specified in the protocol.
Formation of Significant Side Products Suboptimal reaction temperature.Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents.[2]
Incorrect workup procedure.Follow the workup procedure carefully, especially the quenching and extraction steps.
Difficulty in Product Isolation Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion and improve phase separation.
Product loss during distillation.Ensure the vacuum distillation apparatus is properly set up with a good vacuum source to achieve the desired boiling point at a lower temperature.

Data Presentation

Table 1: Comparison of Solvents for Grignard Reagent Preparation

Solvent Boiling Point (°C) Typical Reaction Yield Key Advantages Key Disadvantages
Diethyl Ether (Et₂O)34.6Good to ExcellentReliable, well-established, easy to remove.Highly flammable, anesthetic properties, prone to peroxide formation.[4]
Tetrahydrofuran (THF)66Good to ExcellentHigher boiling point allows for higher reaction temperatures, good solvating power.Forms explosive peroxides, miscible with water complicating work-up.[4]
2-Methyltetrahydrofuran (2-MeTHF)~80Good to Excellent"Green" solvent from renewable resources, low peroxide formation, easier work-up due to lower water miscibility.[4]Higher cost compared to traditional solvents.
Cyclopentyl Methyl Ether (CPME)106GoodHigher boiling point, low peroxide formation, hydrophobic nature simplifies work-up.May require higher temperatures for reaction initiation.

Table 2: Reaction Parameters for Enantioselective Synthesis of this compound [1]

Parameter Condition
Catalytic System Zn(OTf)₂/TBAF·3H₂O
Solvent Acetonitrile (MeCN)
Temperature -10 °C
Reaction Time 120 minutes
Molar Ratio (Acetylene:Cyclopentanone) 2:1
Catalyst Loading 0.05 mol with respect to starting materials

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Acetylide in Liquid Ammonia (Adapted from the synthesis of 1-Ethynylcyclohexanol)[3]

Materials:

  • Sodium metal

  • Acetylene gas (dried)

  • Cyclopentanone

  • Liquid ammonia

  • Ice

  • 50% Sulfuric acid

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a gas inlet tube and a mechanical stirrer, condense approximately 1 L of liquid ammonia.

  • Pass a rapid stream of dry acetylene into the liquid ammonia while adding 23 g (1 gram atom) of sodium in small pieces over 30 minutes. The blue color of the dissolved sodium should discharge rapidly.

  • Reduce the flow of acetylene and add 84.1 g (1 mole) of cyclopentanone dropwise over about one hour.

  • After the addition is complete, allow the reaction mixture to stand for about 20 hours to permit the evaporation of most of the ammonia.

  • Decompose the solid residue by adding approximately 400 mL of ice and water.

  • Carefully acidify the resulting mixture with 50% sulfuric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 50 mL of brine.

  • Extract the aqueous phase with two 50 mL portions of diethyl ether.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • Purify the crude product by vacuum distillation. The expected yield is in the range of 65-75%.

Protocol 2: Synthesis of Propargyl Alcohols using Lithium Acetylide[5]

Materials:

  • Acetylene gas

  • n-Butyllithium in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanone

  • 1.0 M Hydrochloric acid

  • Pentane

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask with a gas inlet tube, a low-temperature thermometer, and a septum under an inert atmosphere (e.g., argon).

  • Add anhydrous THF to the flask and cool it to -78 °C.

  • Bubble dry acetylene gas through the cold THF for 30 minutes.

  • Slowly add a solution of n-butyllithium in hexane via syringe over one hour, maintaining the temperature at -78 °C. A clear solution of lithium acetylide will form.

  • Stir the lithium acetylide solution for an additional 15 minutes at -78 °C.

  • Slowly add cyclopentanone via syringe.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring for 3 hours.

  • Quench the reaction by adding 1.0 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

  • Combine the organic layers and wash sequentially with 1.0 M hydrochloric acid, water, and saturated brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation. This method typically results in high yields.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of This compound check_moisture Check for Moisture: - Dried glassware? - Anhydrous solvents? start->check_moisture check_reagents Verify Reagent Quality: - Fresh Mg turnings? - Acetylide source purity? check_moisture->check_reagents No solution_moisture Solution: - Rigorously dry all equipment. - Use freshly opened anhydrous solvents. check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions: - Correct temperature? - Adequate reaction time? check_reagents->check_conditions No solution_reagents Solution: - Use fresh, activated Mg. - Ensure high purity of starting materials. check_reagents->solution_reagents Yes check_workup Examine Workup Procedure: - Proper quenching? - Efficient extraction? check_conditions->check_workup No solution_conditions Solution: - Optimize temperature. - Monitor reaction to completion (TLC/GC). check_conditions->solution_conditions Yes solution_workup Solution: - Use brine to break emulsions. - Perform multiple extractions. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_moisture->end solution_reagents->end solution_conditions->end solution_workup->end

Caption: Troubleshooting workflow for low product yield.

Synthesis_Workflow start Starting Materials: - Cyclopentanone - Acetylene Source acetylide_formation Step 1: Acetylide Formation (e.g., NaNH₂/NH₃ or Grignard) start->acetylide_formation ethynylation Step 2: Ethynylation Reaction (Nucleophilic addition to cyclopentanone) acetylide_formation->ethynylation workup Step 3: Aqueous Workup (Quenching and Extraction) ethynylation->workup purification Step 4: Purification (Vacuum Distillation) workup->purification product Final Product: This compound purification->product

References

purification of 1-Ethynylcyclopentanol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethynylcyclopentanol Purification

This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound by distillation and column chromatography, designed for chemistry professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. Key data is summarized in the table below.

Q2: Is this compound stable to heat?

A2: this compound can be sensitive to high temperatures. Its atmospheric boiling point is quite high (156-159 °C), and prolonged exposure to such temperatures can lead to polymerization or decomposition.[1] For this reason, vacuum distillation is the recommended method to lower the boiling point and minimize thermal stress on the compound.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities often originate from the synthesis, which typically involves the reaction of a metal acetylide with cyclopentanone.[2] Potential impurities include unreacted cyclopentanone, side-products from reactions like the Meyer-Schuster rearrangement, and polymers formed during the reaction or workup.[1]

Q4: How should I store purified this compound?

A4: It should be stored in a cool, dry place, typically in a flammables area.[3] Given its potential for polymerization and sensitivity to oxygen, storing under an inert atmosphere (like argon or nitrogen) and at reduced temperatures is advisable for long-term stability.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitation(s)
Molecular Formula C₇H₁₀O[3][4]
Molecular Weight 110.15 g/mol [1]
Appearance Clear colorless to yellow liquid after melting[3]
Boiling Point (Atm.) 156-159 °C[1][3]
Melting Point ~25 °C[5]
Density ~0.962 g/mL at 25 °C[1]
Refractive Index n20/D 1.474[1]
Flash Point 49 °C (120.2 °F) - closed cup[1]

Troubleshooting Guide: Purification by Distillation

Q1: Why is my distillation yielding a dark or discolored product?

A1: Discoloration during distillation is often a sign of thermal decomposition or polymerization.[1] this compound is sensitive to high temperatures.

  • Troubleshooting Steps:

    • Use Vacuum: Always distill this compound under a stable, high vacuum to significantly lower the boiling point and prevent thermal degradation.

    • Check Bath Temperature: Ensure your heating bath temperature is not excessively high. The bath should be heated gradually and maintained only 15-20 °C above the desired vapor temperature.

    • Minimize Distillation Time: Do not heat the distillation pot for an extended period. Plan the procedure to be as efficient as possible.

Q2: The boiling point is fluctuating and not stable during my vacuum distillation. What's wrong?

A2: A fluctuating boiling point typically indicates an unstable vacuum or the presence of multiple components in the crude mixture.[1]

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or poor seals.

    • Use a Manometer: Always use a manometer to accurately monitor the pressure within the system. This will help you determine if the fluctuations are pressure-related.

    • Efficient Fractionation: Use a short-path distillation head or a Vigreux column to improve separation efficiency. Collect fractions over a narrow temperature range to isolate the pure compound.[1]

Q3: No product is distilling over, even though the heating mantle is very hot.

A3: This issue can arise from several factors, including insufficient heating, too high a vacuum for the temperature, or improper thermometer placement.

  • Troubleshooting Steps:

    • Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Insulation: Insulate the distillation head and neck with glass wool or aluminum foil to ensure the vapor reaches the condenser without prematurely condensing and falling back into the pot.

    • Heat Transfer: Ensure good thermal contact between the heating mantle and the distillation flask.

Troubleshooting Guide: Purification by Chromatography

Q1: How do I select the right solvent system (eluent) for column chromatography?

A1: The ideal solvent system should provide good separation between your product and impurities. This is determined by running preliminary Thin Layer Chromatography (TLC) plates.

  • Troubleshooting Steps:

    • Target Rf Value: Aim for a solvent mixture that gives the this compound spot an Rf (retention factor) of approximately 0.2-0.3 on a TLC plate.[6] This Rf value typically provides the best separation on a flash column.

    • Recommended Solvents: A mixture of hexanes and ethyl acetate is a standard and effective choice for compounds of moderate polarity like this compound.[6][7] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity of the ethyl acetate.

    • Spot Separation: The ideal system will show a clear separation between the Rf of your product and the Rf values of any impurities.

Q2: My separation is poor; the fractions are still impure or mixed.

A2: Poor separation can result from improper column packing, overloading the column, or using a suboptimal eluent.

  • Troubleshooting Steps:

    • Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and broad, overlapping bands.

    • Sample Loading: Load the crude product onto the column in the most concentrated band possible. Dissolve the sample in a minimal amount of the eluent (or a less polar solvent) and apply it carefully to the top of the silica.

    • Silica-to-Compound Ratio: Use an adequate amount of silica gel. For difficult separations, a ratio of up to 100:1 (silica:compound by weight) may be necessary. A standard ratio for routine purification is around 40:1 to 50:1.

    • Flow Rate: Maintain a steady and appropriate flow rate. For flash chromatography, a flow rate that causes the solvent level to drop by about 2 inches per minute is often recommended.

Q3: The compound appears to be streaking or tailing on the TLC plate and the column. Why?

A3: Streaking is often caused by overloading the sample spot on a TLC plate or by acidic/basic functional groups interacting strongly with the silica gel. While this compound is neutral, residual acidic or basic impurities from the synthesis can cause this issue.

  • Troubleshooting Steps:

    • Sample Concentration: On TLC, apply a very dilute spot. If streaking persists, it may be an issue with the compound's interaction with the silica.

    • Solvent Polarity: Sometimes, increasing the polarity of the eluent slightly can reduce tailing.

    • Modified Silica: If residual acidic impurities are suspected, consider adding a very small amount (~1%) of a neutralizer like triethylamine to the eluent system.[7] This can deactivate acidic sites on the silica gel and improve the peak shape.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle.

  • Charge the Flask: Charge the distillation flask with the crude this compound (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Seal and Evacuate: Ensure all joints are lightly greased and securely clamped. Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Collect Fractions: Collect any low-boiling impurities first (forerun). As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a new receiving flask to collect the main product fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air into the apparatus.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Determine the optimal eluent system (e.g., Hexanes:Ethyl Acetate mixture) using TLC as described in the troubleshooting guide. Prepare a sufficient volume of this eluent.

  • Column Packing: Plug a glass chromatography column with a small piece of cotton or glass wool and add a thin layer of sand. Add the required amount of silica gel (e.g., 40-50x the weight of your crude product) as a slurry in the eluent. Pack the silica uniformly using positive pressure (air or nitrogen).

  • Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the column. Apply pressure to the top of the column to achieve a steady flow.

  • Fraction Collection: Begin collecting fractions immediately.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Distillation_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_finish Completion A Assemble & Dry Apparatus B Charge Flask with Crude Product A->B C Seal & Apply Stable Vacuum B->C D Heat & Stir C->D E Collect Forerun (Impurities) D->E Low temp F Collect Pure Product Fraction E->F Stable temp G Cool System Under Vacuum F->G H Vent & Disassemble G->H I Characterize Product (GC, NMR) H->I

Caption: Workflow for the purification of this compound by vacuum distillation.

Chromatography_Workflow cluster_prep Preparation cluster_process Elution cluster_finish Analysis & Isolation A Select Eluent via TLC (Rf ~0.25) B Pack Column with Silica Gel Slurry A->B C Load Crude Product in Minimal Solvent B->C D Elute with Solvent Under Positive Pressure C->D E Collect Fractions Sequentially D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure H Remove Solvent via Rotary Evaporation G->H I Final Product H->I

Caption: Workflow for the purification of this compound by flash chromatography.

References

common side reactions in the synthesis of 1-Ethynylcyclopentanol and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynylcyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory methods for synthesizing this compound involve the nucleophilic addition of an acetylide to cyclopentanone. The two primary approaches are:

  • Grignard Reaction: This classic method utilizes an ethynyl Grignard reagent, such as ethynylmagnesium bromide, which attacks the carbonyl carbon of cyclopentanone.

  • Alkynylation with Metal Acetylides: This approach employs pre-formed metal acetylides, such as lithium acetylide (often as a complex with ethylenediamine for improved stability and handling), to perform the ethynylation.

Q2: I am observing a significant amount of an α,β-unsaturated ketone in my crude product. What is causing this?

A2: The presence of an α,β-unsaturated ketone is a strong indication of a Meyer-Schuster or Rupe rearrangement.[1] These are acid-catalyzed rearrangements of the this compound product. This is a common issue, particularly during acidic workup conditions.

Q3: My Grignard reaction is not initiating. What are the likely causes and solutions?

A3: Difficulty in initiating a Grignard reaction is a frequent problem. Common causes include:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Magnesium Oxide Layer: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by crushing them in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture.[1][2]

  • Poor Quality Alkyl Halide: The alkyl halide used to prepare the Grignard reagent should be pure and dry.

Q4: Can I use a protected version of acetylene to avoid side reactions?

A4: Yes, using a protected form of acetylene, such as (trimethylsilyl)acetylene, is an excellent strategy to prevent certain side reactions.[3] It minimizes the risk of forming the diol byproduct, 1,2-bis(1-hydroxycyclopentyl)acetylene, and can lead to cleaner reactions with higher yields of the desired silyl-protected alcohol. The trimethylsilyl (TMS) group can then be selectively removed under mild basic or fluoride-mediated conditions to yield this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Enolization of Cyclopentanone When using a highly basic nucleophile like a Grignard reagent, deprotonation of the α-carbon of cyclopentanone can compete with the desired 1,2-addition. To mitigate this, consider adding a Lewis acid like cerium(III) chloride (CeCl₃) to the reaction mixture. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack. Alternatively, using a less basic acetylide source, such as a lithium acetylide, can also reduce enolization.
Incomplete Reaction Ensure an adequate molar excess of the acetylide reagent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product Loss During Workup This compound has some volatility. Avoid excessive heating during solvent removal. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like diethyl ether. If emulsions form, adding brine can help break them.[1]
Grignard Reagent Decomposition If preparing the Grignard reagent in situ, ensure all precautions for moisture exclusion are strictly followed. Titrate the Grignard reagent before use to determine its exact concentration.
Issue 2: Presence of Side Products in the Final Product
Side Product Identification Prevention
α,β-Unsaturated Ketone Characterized by the appearance of signals corresponding to vinylic protons and a conjugated carbonyl in the ¹H NMR and ¹³C NMR spectra, respectively.This is a result of the Meyer-Schuster or Rupe rearrangement.[1] To prevent this, use a non-acidic workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. If an acidic wash is necessary, perform it quickly at low temperatures.
1,2-bis(1-hydroxycyclopentyl)acetylene (Diol Byproduct) This diol is a higher molecular weight byproduct and will have a different retention time in GC and a distinct spot on TLC. Its NMR spectrum will show symmetry and the absence of an acetylenic C-H proton.This forms when the initially formed magnesium alkoxide of this compound reacts with another molecule of cyclopentanone. To minimize its formation, use a molar excess of acetylene to cyclopentanone.[4] A highly effective method is to use a protected acetylene, such as (trimethylsilyl)acetylene, which prevents the second addition.
Acetylene Oligomers These can appear as a complex mixture of polymeric material in the crude product.Avoid high reaction temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lithium Acetylide-Ethylenediamine Complex

This protocol is recommended for its reliability and the use of a stable, commercially available acetylene source.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium acetylide-ethylenediamine complex (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Cyclopentanone: Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the cyclopentanone is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction with (Trimethylsilyl)acetylene

This protocol minimizes the formation of the diol byproduct.

  • Grignard Reagent Preparation: Prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution.

  • Reaction with (Trimethylsilyl)acetylene: In a separate flask, dissolve (trimethylsilyl)acetylene (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and slowly add the prepared Grignard reagent (1.05 equivalents).

  • Addition of Cyclopentanone: To the resulting solution of the silylacetylide Grignard reagent, add cyclopentanone (1.0 equivalent) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction and Purification of Silyl-protected Alcohol: Extract with diethyl ether, wash with brine, dry over sodium sulfate, and purify by column chromatography or distillation to obtain 1-((trimethylsilyl)ethynyl)cyclopentanol.

  • Desilylation: Dissolve the purified silyl-protected alcohol in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Workup and Purification: Neutralize the mixture, remove the methanol under reduced pressure, and extract the product with diethyl ether. Wash, dry, and purify by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product Nucleophilic Addition Acetylene_Source Acetylene Source (e.g., Acetylene Gas, LiC₂H·EDA, TMS-Acetylene) Acetylene_Source->Product

Caption: General synthetic pathway to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Starting Material Remaining? Start->Check_SM Check_Unsaturated_Ketone α,β-Unsaturated Ketone Present? Start->Check_Unsaturated_Ketone Check_Diol Diol Byproduct Present? Start->Check_Diol Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry Check_SM->Incomplete_Reaction Yes Enolization Enolization (if using Grignard): - Add CeCl₃ - Use a less basic acetylide Check_SM->Enolization No, but low yield Rearrangement Meyer-Schuster/Rupe Rearrangement: - Use non-acidic workup (NH₄Cl) - Maintain low temperature Check_Unsaturated_Ketone->Rearrangement Yes Dimerization Dimerization: - Use excess acetylene - Use protected acetylene (TMS-acetylene) Check_Diol->Dimerization Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of 1-Ethynylcyclopentanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 1-ethynylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your synthetic experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling reactions of this compound.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Symptoms:

  • The reaction shows little to no formation of the expected product upon analysis (TLC, GC, LC-MS).

  • A significant amount of starting material (this compound and/or the coupling partner) remains unreacted.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst and any copper co-catalyst are fresh and have been stored under an inert atmosphere. Catalyst degradation can be indicated by a color change or the formation of palladium black.[1] Consider using a more robust catalyst system if initial attempts fail.[2]
Poor Quality of Reagents Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.[1] Degas solvents thoroughly before use to remove oxygen, which can lead to unwanted side reactions.
Inappropriate Reaction Temperature The optimal temperature can vary significantly depending on the reactivity of the coupling partners. For less reactive partners, such as aryl bromides or chlorides in Sonogashira couplings, higher temperatures may be necessary.[1][3]
Incorrect Base The choice and amount of base are critical. An amine base like triethylamine or diisopropylamine is commonly used to deprotonate the alkyne.[1] Ensure the base is dry and used in sufficient excess.
Sub-optimal Ligand Choice The steric and electronic properties of phosphine ligands on the palladium catalyst can greatly influence the reaction outcome. For challenging couplings, consider screening a variety of ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[4]
Issue 2: Significant Formation of 1,4-Dicyclopentyl-1,3-butadiyne (Homocoupling Product)

Symptoms:

  • A significant byproduct is observed with a mass corresponding to the dimer of this compound.

  • This byproduct, a symmetrical 1,3-diyne, complicates purification and reduces the yield of the desired product.[4]

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen The homocoupling of terminal alkynes (Glaser coupling) is often promoted by the presence of oxygen, especially when a copper co-catalyst is used.[1][2] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).
Copper Co-catalyst Copper(I) salts can facilitate the undesired Glaser-type homocoupling.[5] Consider switching to a copper-free Sonogashira protocol.[1][4]
High Concentration of this compound A high initial concentration of the terminal alkyne can favor dimerization.[4] Employing a slow addition of this compound to the reaction mixture using a syringe pump can help maintain a low, steady concentration.[4]
Inappropriate Solvent The choice of solvent can influence the relative rates of cross-coupling and homocoupling. Empirically screen different solvents to find the optimal one for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in Sonogashira coupling with this compound?

A1: The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may necessitate more specialized catalyst systems.[1]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to minimize the formation of homocoupled alkyne byproducts (Glaser coupling).[1] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[4]

Q3: What should I do if I observe a black precipitate in my reaction?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be caused by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[1][6]

Q4: How can I prevent the dimerization of this compound in Glaser-Hay couplings?

A4: To minimize homocoupling in Glaser-Hay reactions, it is crucial to control the reaction conditions. This includes optimizing the temperature, pH, and the choice of ligand.[7] The use of a bidentate nitrogenous ligand, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), is common.[7][8] Performing the reaction under high dilution can also disfavor the intermolecular homocoupling.

Q5: Are there any protecting groups I can use for the terminal alkyne?

A5: Yes, the acidic proton of the terminal alkyne can be replaced with a protecting group, which is later removed. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used to prevent homocoupling.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol% if using a copper-co-catalyzed protocol).

  • Add a degassed solvent (e.g., THF, DMF, or toluene).

  • Add a degassed amine base, such as triethylamine or diisopropylamine (2-3 eq).

  • Add this compound (1.1-1.5 eq) dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Glaser-Hay Homocoupling of this compound
  • Dissolve this compound in a suitable solvent such as dichloromethane or acetone in a round-bottom flask.

  • Add the copper catalyst, typically a mixture of a copper(I) salt (e.g., CuCl) and a ligand like TMEDA.[8]

  • Sparge the reaction mixture with air or oxygen while stirring vigorously. The reaction is often open to the atmosphere to allow for the continuous reoxidation of the copper catalyst.[8]

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-dicyclopentyl-1,3-butadiyne by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions - A Representative Summary
EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2)CuI (1)Et₃NTHF2575
2Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF6085
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)i-Pr₂NHToluene8092
4Pd(PPh₃)₄ (2)-Et₃NDMF6065 (Copper-Free)
5Pd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane10090 (For Aryl Chloride)

Note: Yields are hypothetical and for illustrative purposes to show general trends.

Table 2: Influence of Ligands on Glaser-Hay Coupling Efficiency
EntryLigandpHTemperature (°C)Reaction Time (h)Coupling Efficiency (%)
1TMEDA7.422460
22,2'-Bipyridyl7.422485
3Diaminopropane7.422470
4TMEDA6.042445

Data adapted from trends observed in bioconjugation studies and may vary for small molecule synthesis.[7]

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity - Fresh? Stored properly? - Palladium black formation? Start->Check_Catalyst Check_Reagents Verify Reagent Quality - Anhydrous solvents? - Degassed? Purity? Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions - Temperature appropriate? - Correct base and amount? Start->Check_Conditions Optimize_Ligand Optimize Catalyst Ligand Check_Catalyst->Optimize_Ligand Anaerobic Ensure Anaerobic Conditions - Thoroughly degas - Inert atmosphere Check_Reagents->Anaerobic Check_Conditions->Optimize_Ligand Homocoupling Significant Homocoupling (Glaser Product) Homocoupling->Anaerobic Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Slow_Addition Slow Addition of Alkyne Homocoupling->Slow_Addition Solution Improved Yield Anaerobic->Solution Copper_Free->Solution Slow_Addition->Solution Optimize_Ligand->Solution

Caption: Troubleshooting workflow for low yield in coupling reactions.

Sonogashira_Catalytic_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ Pd_Adduct R¹-Pd(II)L₂-X Pd0->Pd_Adduct Oxidative Addition Pd_Alkyne R¹-Pd(II)L₂-C≡C-R² Pd_Adduct->Pd_Alkyne Cu_Acetylide R²-C≡C-Cu Cu_Acetylide->Pd_Alkyne Alkyne R²-C≡C-H Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide Aryl_Halide R¹-X Aryl_Halide->Pd_Adduct Product R¹-C≡C-R² CuX CuX Pd_Alkyne->Pd0 Reductive Elimination Pd_Alkyne->Product

References

dealing with moisture sensitivity in the Grignard synthesis of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the moisture-sensitive Grignard synthesis of 1-Ethynylcyclopentanol.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Grignard synthesis of this compound?

A1: Grignard reagents, such as ethynylmagnesium bromide, are highly reactive organometallic compounds that are strong bases and nucleophiles.[1][2] They react readily with protic solvents, including even trace amounts of water. This reaction, known as quenching, protonates the Grignard reagent, rendering it inactive for the desired nucleophilic attack on the cyclopentanone. The presence of moisture will significantly lower the yield of this compound or even prevent the reaction from occurring altogether.[3][4]

Q2: What are the primary sources of moisture contamination in a Grignard reaction setup?

A2: Moisture can be introduced from several sources:

  • Glassware: Glass surfaces can adsorb a thin film of water from the atmosphere.[3]

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not properly dried and stored.[1]

  • Reagents: The starting materials, cyclopentanone and the precursors for the Grignard reagent, can contain dissolved water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can lead to contamination.[5]

Q3: How can I be sure my glassware is sufficiently dry?

A3: The most reliable methods for drying glassware are oven-drying at a minimum of 125°C for at least 24 hours or flame-drying under an inert atmosphere.[3] After drying, the glassware must be allowed to cool in a moisture-free environment, such as in a desiccator or under a stream of dry nitrogen or argon.[4]

Q4: What is the preferred solvent for this reaction and how should it be dried?

A4: Anhydrous tetrahydrofuran (THF) is the preferred solvent for the synthesis of ethynylmagnesium bromide due to its excellent solvating properties and high solubility of acetylene.[1] THF can be dried by distillation from a suitable drying agent, such as sodium-benzophenone ketyl, which also serves as a visual indicator of anhydrous conditions (a deep blue or purple color).

Q5: I observe a white precipitate during the reaction. What is it and is it a problem?

A5: The initial white precipitate formed during the reaction is likely the magnesium alkoxide of the this compound product. During the aqueous workup, magnesium salts, such as magnesium hydroxy bromide, can also precipitate. These salts can often be dissolved by the addition of a saturated aqueous solution of ammonium chloride or dilute acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Moisture Contamination: The Grignard reagent was quenched by water.- Ensure all glassware is rigorously oven-dried or flame-dried. - Use freshly distilled, anhydrous solvents. - Dry all reagents before use. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Inactive Magnesium: The magnesium surface is passivated by an oxide layer.- Use fresh, high-purity magnesium turnings. - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
Incomplete Grignard Reagent Formation: The reaction between the alkyl halide and magnesium did not go to completion.- Ensure the reaction has been initiated (indicated by bubbling and a cloudy appearance). - Allow for sufficient reaction time for the magnesium to be consumed.[4]
Side Reactions: The Grignard reagent is consumed in undesired reactions.- Control the reaction temperature, especially during the addition of cyclopentanone. - Ensure slow, dropwise addition of the ketone to the Grignard reagent.[4]
Significant amount of starting material (cyclopentanone) recovered Enolization of the Ketone: The Grignard reagent acted as a base, deprotonating the cyclopentanone, rather than as a nucleophile.- Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[4]
Formation of a significant amount of a di-magnesium byproduct Disproportionation of Ethynylmagnesium Bromide: The mono-Grignard reagent reacts further to form a di-Grignard species.- Use a large excess of acetylene during the preparation of ethynylmagnesium bromide.[6] - Maintain a low reaction temperature (below 30°C) during the formation of the ethynylmagnesium bromide.[7]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Thoroughly wash all glassware (round-bottom flasks, dropping funnel, condenser, etc.) with a suitable detergent, followed by rinsing with deionized water and then a final rinse with acetone to facilitate drying.

  • Oven-Drying: Place the clean glassware in a laboratory oven at a minimum of 125°C for at least 24 hours.[3]

  • Assembly and Cooling: While still hot, assemble the reaction apparatus. Immediately flush the assembled glassware with a stream of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.[4]

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
  • Pre-drying: If the THF has a high water content, pre-dry it by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.

  • Distillation Setup: Set up a distillation apparatus with a reflux condenser. All glassware should be dried according to Protocol 1.

  • Addition of Drying Agent and Indicator: To the distillation flask, add sodium metal and a small amount of benzophenone.

  • Reflux: Under a nitrogen atmosphere, heat the THF to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous. If the color does not persist, more sodium may be needed.

  • Distillation and Collection: Distill the dry THF directly into the reaction flask, which is under a positive pressure of inert gas. Use the freshly distilled solvent immediately.

Protocol 3: Synthesis of this compound
  • Grignard Reagent Formation:

    • In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Cover the magnesium with anhydrous THF.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a crystal of iodine or gently warm the flask.[4]

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Formation of Ethynylmagnesium Bromide:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.

    • Bubble acetylene gas (dried by passing through a cold trap) through the solution for 1-2 hours while maintaining the temperature at 0°C.[7]

  • Reaction with Cyclopentanone:

    • In the dropping funnel, place a solution of cyclopentanone (1.0 equivalent) in anhydrous THF.

    • Add the cyclopentanone solution dropwise to the stirred ethynylmagnesium bromide solution at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[3]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Grignard_Synthesis_Pathway cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_product Final Product Cyclopentanone Cyclopentanone Alkoxide Magnesium Alkoxide Intermediate Cyclopentanone->Alkoxide EthylBromide Ethyl Bromide EthylMgBr Ethylmagnesium Bromide EthylBromide->EthylMgBr + Mg in THF Magnesium Magnesium Magnesium->EthylMgBr Acetylene Acetylene EthynylMgBr Ethynylmagnesium Bromide Acetylene->EthynylMgBr EthylMgBr->EthynylMgBr + Acetylene EthynylMgBr->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Aqueous Workup (H+)

Caption: Reaction pathway for the Grignard synthesis of this compound.

Moisture_Contamination_Workflow Start Start Grignard Synthesis Check_Glassware Is Glassware Properly Dried? Start->Check_Glassware Dry_Glassware Oven-dry or Flame-dry Glassware Check_Glassware->Dry_Glassware No Check_Solvent Is Solvent Anhydrous? Check_Glassware->Check_Solvent Yes Dry_Glassware->Check_Glassware Dry_Solvent Distill Solvent from Drying Agent Check_Solvent->Dry_Solvent No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Solvent->Check_Atmosphere Yes Dry_Solvent->Check_Solvent Inert_Atmosphere Maintain Positive Pressure of N2 or Ar Check_Atmosphere->Inert_Atmosphere No Proceed Proceed with Reaction Check_Atmosphere->Proceed Yes Inert_Atmosphere->Check_Atmosphere

Caption: Workflow for ensuring anhydrous conditions in Grignard synthesis.

Troubleshooting_Logic Start Low Yield of This compound Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Activate_Mg Activate Magnesium (Iodine, heat) Check_Initiation->Activate_Mg No Check_Moisture Were anhydrous conditions maintained? Check_Initiation->Check_Moisture Yes Activate_Mg->Start Implement_Drying Implement rigorous drying of glassware and solvents Check_Moisture->Implement_Drying No Check_Ketone Is starting ketone present in product? Check_Moisture->Check_Ketone Yes Implement_Drying->Start Optimize_Addition Optimize ketone addition: slow, low temperature Check_Ketone->Optimize_Addition Yes Success Improved Yield Check_Ketone->Success No Optimize_Addition->Start

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

preventing polymerization of 1-Ethynylcyclopentanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the handling and reaction of 1-ethynylcyclopentanol, with a specific focus on preventing its unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: this compound, like many terminal alkynes, can be susceptible to polymerization under certain conditions. The primary triggers for polymerization include:

  • Elevated Temperatures: Heating the compound, especially above its boiling point (156-159 °C), can initiate thermal polymerization.

  • Presence of Radical Initiators: Trace impurities, exposure to air (oxygen), or the use of certain reagents can generate free radicals that initiate a chain-reaction polymerization.

  • Strong Acidic or Basic Conditions: Both strong acids and bases can catalyze side reactions and degradation, which may lead to the formation of polymeric materials.[1][2]

  • Presence of Transition Metals: Certain transition metal catalysts or impurities can promote the coupling and polymerization of terminal alkynes.

Q2: What are the visible signs of this compound polymerization?

A2: Unwanted polymerization during a reaction can manifest in several ways:

  • The reaction mixture becomes viscous, thick, or solidifies.

  • Formation of an insoluble, often colored, precipitate.

  • Discoloration of the reaction mixture (e.g., turning yellow, brown, or black).

  • Difficulty in stirring or complete seizure of the stirring mechanism.

  • Broad or unexpected peaks observed during analytical monitoring (e.g., TLC, LC-MS, NMR).

Q3: How can I prevent the polymerization of this compound during a reaction?

A3: Preventing polymerization involves a combination of careful experimental setup and the use of inhibitors. Key strategies include:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation without providing excess thermal energy for polymerization.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can promote radical formation.[3]

  • Use of Inhibitors: Add a small amount of a suitable polymerization inhibitor to the reaction mixture.

  • Solvent Choice: Use high-purity, degassed solvents to avoid introducing impurities that could initiate polymerization.

  • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of side reactions, including polymerization.

Q4: What types of polymerization inhibitors are effective for terminal alkynes like this compound?

A4: Several classes of inhibitors can be effective. The choice depends on the specific reaction conditions and the tolerance of the desired chemical transformation to the inhibitor.

  • Phenolic Inhibitors: Compounds like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT) are commonly used. They act as radical scavengers.

  • Nitroxide Radical Inhibitors: Stable radicals such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 4-hydroxy-TEMPO are highly effective at trapping radical intermediates.

  • Aromatic Amines: Certain aromatic amines can also inhibit polymerization, though they may be less effective than phenolic or nitroxide inhibitors.

It is crucial to use these inhibitors in catalytic amounts (typically 100-1000 ppm) to avoid interference with the main reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Reaction mixture solidifies or becomes highly viscous. Polymerization of this compound.1. Immediate Action: If safe, cool the reaction vessel in an ice bath to slow the polymerization. 2. Future Prevention:     a. Lower the reaction temperature.     b. Add a polymerization inhibitor (e.g., 200 ppm BHT or 4-hydroxy-TEMPO) at the start of the reaction.     c. Ensure the reaction is conducted under a strictly inert atmosphere.     d. Use freshly distilled and degassed solvents.
Low yield of the desired product with significant baseline material on TLC or a broad "smear" in the NMR spectrum. Gradual polymerization or formation of oligomers.1. Analysis: Attempt to isolate and characterize the byproduct to confirm polymerization. Techniques like MALDI-TOF MS can be useful for analyzing oligomeric mixtures. 2. Optimization:     a. Screen different polymerization inhibitors and their concentrations.     b. Reduce the concentration of the reactants.     c. Investigate if a different catalyst or reagent system is less prone to inducing polymerization.
The reaction works, but the product is unstable and decomposes upon workup or purification. The deprotected terminal alkyne is sensitive to air, light, or residual reagents.1. Workup: Perform the workup and purification under an inert atmosphere.[3] 2. Prompt Use: Use the purified this compound or its derivative in the subsequent step as quickly as possible.[3] 3. Storage: If storage is necessary, store the compound in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (2-8 °C).[4][5]
Discoloration of the reaction mixture (yellow to dark brown). Decomposition or side reactions leading to colored byproducts, which can be precursors to polymerization.1. Monitor Temperature: Ensure there are no "hot spots" in the reaction vessel. 2. Purity of Reagents: Use high-purity starting materials and reagents. Impurities can often be the source of discoloration. 3. Light Protection: Protect the reaction from light, especially if using photosensitive reagents.

Data Presentation

Table 1: Representative Thermal Stability of Propargyl Alcohols
Temperature (K)Overall Rate Constant (k, s⁻¹) for Thermal DecompositionReference
9531.0 x 10⁻³[6][7]
10581.1 x 10⁻²[6][7]
11618.9 x 10⁻²[6][7]
12625.6 x 10⁻¹[6][7]

Note: This data is for propargyl alcohol and serves as an indication of the thermal sensitivity of this class of compounds. This compound, being a tertiary alcohol, may exhibit different stability.

Table 2: Common Polymerization Inhibitors for Alkenes and Alkynes
InhibitorChemical ClassTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT)Phenolic100 - 1000 ppmRadical Scavenger (H-atom donor)
Hydroquinone (HQ)Phenolic100 - 500 ppmRadical Scavenger (H-atom donor)
4-Hydroxy-TEMPONitroxide Radical50 - 500 ppmRadical Trap
PhenothiazineAmine200 - 1000 ppmRadical Scavenger

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Polymerization Prevention

This protocol provides a general workflow for a reaction, such as a Sonogashira coupling, using this compound, incorporating steps to minimize polymerization.

  • Glassware Preparation: Ensure all glassware is thoroughly dried and free of any residues.

  • Reagent Preparation:

    • Use freshly purified this compound if possible. If using a commercial source, ensure it has been stored properly.

    • Use high-purity, anhydrous, and degassed solvents. Degassing can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble the reaction glassware under a positive pressure of an inert gas.

    • To the reaction flask, add the solvent, any solid reagents (e.g., catalyst, base), and a polymerization inhibitor (e.g., 200 ppm of BHT).

    • Stir the mixture to dissolve the solids.

  • Addition of this compound:

    • Add the this compound to the reaction mixture via syringe.

    • If the other reactant is a liquid, add it subsequently.

  • Reaction Monitoring:

    • Maintain the reaction at the lowest effective temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or in-situ NMR).

    • Observe the reaction mixture for any signs of polymerization (viscosity increase, color change).

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction appropriately.

    • Perform the extraction and washing steps, preferably under an inert atmosphere if the product is known to be sensitive.

  • Purification and Storage:

    • Purify the product using the intended method (e.g., column chromatography, distillation).

    • If the purified product is a terminal alkyne, it is best to use it immediately in the next step.

    • If storage is required, store the product under an inert atmosphere, protected from light, at 2-8 °C.

Visualizations

Diagram 1: Troubleshooting Logic for Unwanted Polymerization

G Troubleshooting Workflow for Polymerization start Reaction Shows Signs of Polymerization (Viscosity Increase, Solidification, Discoloration) check_temp Is the reaction temperature too high? start->check_temp check_atmosphere Is the reaction under a robust inert atmosphere? check_temp->check_atmosphere No reduce_temp Action: Lower the reaction temperature. check_temp->reduce_temp Yes check_inhibitor Was a polymerization inhibitor used? check_atmosphere->check_inhibitor Yes improve_inert Action: Improve inerting technique (e.g., use Schlenk line, degas solvents). check_atmosphere->improve_inert No check_reagents Are reagents and solvents pure and degassed? check_inhibitor->check_reagents Yes add_inhibitor Action: Add a suitable inhibitor (e.g., BHT, 4-hydroxy-TEMPO) in the next run. check_inhibitor->add_inhibitor No purify_reagents Action: Use freshly purified/distilled and degassed materials. check_reagents->purify_reagents No end Optimized Reaction Conditions check_reagents->end Yes reduce_temp->end improve_inert->end add_inhibitor->end purify_reagents->end

Caption: Troubleshooting workflow for addressing polymerization.

Diagram 2: Mechanism of Radical Polymerization Inhibition

G Inhibition of Radical Polymerization cluster_propagation Polymerization Propagation (Uninhibited) cluster_inhibition Polymerization Inhibition initiator Radical Initiator (R•) alkyne This compound initiator->alkyne Initiation propagating_radical Propagating Radical alkyne->propagating_radical propagating_radical->alkyne Propagation polymer Polymer Chain propagating_radical->polymer propagating_radical_2 Propagating Radical inhibitor Inhibitor (e.g., BHT) propagating_radical_2->inhibitor Radical Scavenging stable_radical Stable, Non-reactive Radical inhibitor->stable_radical termination Termination of Polymerization stable_radical->termination

Caption: Mechanism of radical scavenging by an inhibitor.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Synthesis of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 1-Ethynylcyclopentanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent - Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] - Poor Quality Magnesium: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]
Inefficient Catalyst System (for non-Grignard methods) - Suboptimal Catalyst Loading: The concentration of the catalyst is crucial. Both too low and too high concentrations can negatively impact the yield. Perform a catalyst loading optimization study. - Catalyst Decomposition: Ensure the catalyst is handled and stored correctly, particularly if it is air or moisture sensitive.
Side Reactions - Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the cyclopentanone, especially with sterically hindered bases. Add the cyclopentanone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition. - Polymerization of Acetylene: In reactions involving acetylene gas, ensure the temperature is well-controlled to prevent polymerization.
Incomplete Reaction - Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider extending the reaction time. - Inadequate Stoichiometry: Ensure the correct molar ratios of reactants are used. For Grignard reactions, a slight excess of the Grignard reagent is often beneficial.

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Identification Method Mitigation Strategy
Unreacted Cyclopentanone GC-MS, ¹H NMREnsure slow addition of the ketone to an excess of the ethynylating agent. Drive the reaction to completion by allowing for sufficient reaction time or slightly increasing the reaction temperature.
Byproducts from Side Reactions (e.g., diol formation) GC-MS, ¹H NMR, ¹³C NMROptimize reaction conditions to minimize side reactions. This can include controlling the temperature, rate of addition of reagents, and the choice of solvent.
Solvent/Reagent Residues ¹H NMREnsure proper workup and purification. Use a rotary evaporator to remove the bulk of the solvent and purify the product by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory method is the nucleophilic addition of an acetylide to cyclopentanone. This is typically achieved using a Grignard reagent, such as ethynylmagnesium bromide, or by using alkali metal acetylides like sodium acetylide or lithium acetylide. An alternative approach involves using a Lewis acid catalyst system, such as Zn(OTf)₂/TBAF·3H₂O, with acetylene.[2]

Q2: My Grignard reaction for the synthesis of this compound is not starting. What should I do?

A2: Initiation of a Grignard reaction can sometimes be sluggish. Here are a few things to try:

  • Activation of Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The appearance of a brown color (from iodine) that subsequently disappears, or the evolution of bubbles (from ethane), indicates the reaction has initiated.[1]

  • Mechanical Agitation: Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Local Heating: Use a heat gun to gently warm a small spot of the flask to initiate the reaction. Once it starts, the exothermic reaction should sustain itself. Be prepared to cool the flask if the reaction becomes too vigorous.

Q3: How does catalyst loading affect the yield of this compound?

A3: Catalyst loading is a critical parameter that needs to be optimized for each specific reaction condition.

  • Too Low: Insufficient catalyst may lead to a slow or incomplete reaction, resulting in a low yield.

  • Too High: While a higher catalyst loading can increase the reaction rate, it may also lead to an increase in side reactions and can make product purification more difficult. It also increases the overall cost of the synthesis. It is recommended to perform a small-scale optimization study to determine the optimal catalyst loading for your specific conditions.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a dry, inert atmosphere. The reaction can be highly exothermic, so controlled addition of reagents and external cooling are essential.

  • Acetylene Gas: Acetylene is a flammable gas and can be explosive under pressure. Handle in a well-ventilated fume hood and use appropriate gas handling equipment.

  • Solvents: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are extremely flammable. Work in a fume hood away from any ignition sources.

Data Presentation

Table 1: Illustrative Example of Catalyst Loading Optimization for the Synthesis of this compound via Ethynylation of Cyclopentanone

Disclaimer: The following data is illustrative and intended to demonstrate the general trend of the effect of catalyst loading on reaction yield. Actual results may vary depending on the specific reaction conditions, reagents, and scale.

Entry Catalyst System Catalyst Loading (mol%) Reaction Time (h) Yield (%)
1Ethynylmagnesium Bromide100 (Stoichiometric)285
2Ethynylmagnesium Bromide120 (1.2 equiv.)292
3Ethynylmagnesium Bromide150 (1.5 equiv.)293
4Zn(OTf)₂/TBAF·3H₂O2.5465
5Zn(OTf)₂/TBAF·3H₂O5.0288[2]
6Zn(OTf)₂/TBAF·3H₂O7.5289

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethynylmagnesium Bromide (Grignard Reagent)

This protocol describes a general procedure for the synthesis of this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter under a nitrogen atmosphere.

    • Place magnesium turnings in the flask.

    • Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once the Grignard reagent (ethylmagnesium bromide) has formed, bubble dry acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide.

  • Reaction with Cyclopentanone:

    • Cool the solution of ethynylmagnesium bromide to 0 °C in an ice bath.

    • Add a solution of cyclopentanone in anhydrous THF dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using a Zn(OTf)₂/TBAF·3H₂O Catalyst System

This protocol is based on a reported enantioselective synthesis.[2]

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous acetonitrile (MeCN)

  • Cyclopentanone

  • Acetylene gas

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Zn(OTf)₂ and TBAF·3H₂O in anhydrous acetonitrile. The combined loading of the catalytic system should be 0.05 mol with respect to cyclopentanone.[2]

  • Reaction:

    • Cool the catalyst solution to -10 °C.

    • Add cyclopentanone to the solution.

    • Bubble acetylene gas through the reaction mixture. The molar ratio of acetylene to cyclopentanone should be approximately 2:1.[2]

    • Stir the reaction mixture at -10 °C for 120 minutes.[2]

  • Workup and Purification:

    • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or vacuum distillation.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reagents Select Reagents & Catalysts setup Assemble Reaction Setup (Inert Atmosphere) reagents->setup glassware Prepare Dry Glassware glassware->setup catalyst_loading Vary Catalyst Loading (e.g., 2.5, 5.0, 7.5 mol%) setup->catalyst_loading addition Slow Addition of Cyclopentanone catalyst_loading->addition monitoring Monitor Reaction (TLC/GC-MS) addition->monitoring workup Workup & Purification monitoring->workup Upon Completion yield_analysis Analyze Yield & Purity (GC/NMR) workup->yield_analysis optimization Identify Optimal Catalyst Loading yield_analysis->optimization

Caption: Experimental workflow for optimizing catalyst loading in the synthesis of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethynylcyclopentanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is the Favorskii reaction. This reaction involves the nucleophilic addition of an acetylide anion to cyclopentanone.[1] The acetylide is typically generated in situ by reacting acetylene gas with a strong base. Common base/solvent systems suitable for scale-up include sodium amide in liquid ammonia, or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).[2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety hazards are associated with the handling of acetylene and strong bases. Acetylene is highly flammable and can form explosive mixtures with air over a wide range of concentrations.[5][6] It can also decompose explosively under pressure. Strong bases like sodium amide and potassium hydroxide are corrosive and can cause severe burns. The reaction is also highly exothermic, necessitating careful temperature control to prevent runaways.

Q3: What are the common impurities and byproducts in the synthesis of this compound?

A3: Common impurities include unreacted cyclopentanone, diol byproducts from the reaction of the product with another molecule of cyclopentanone, and polymers of acetylene. Aldol condensation of cyclopentanone can also occur as a side reaction, especially at higher temperatures.[6][7][8]

Q4: How does reaction temperature affect the yield and purity of the product?

A4: Temperature is a critical parameter. Lower temperatures generally favor higher selectivity and purity by minimizing side reactions such as aldol condensation and acetylene polymerization. However, very low temperatures can significantly slow down the reaction rate. The optimal temperature is a trade-off between reaction rate and selectivity and needs to be determined for each specific scale and reactor setup.

Q5: What are the recommended purification methods for large-scale production?

A5: For large-scale production, the primary purification method is vacuum distillation.[2][9] Due to the relatively low boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition. It is crucial to ensure that the distillation apparatus is free of any materials that can catalyze the decomposition of acetylenic compounds, such as copper.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete formation of the acetylide due to inactive base or insufficient reaction time.Ensure the base is fresh and of high purity. Increase the reaction time for acetylide formation before adding cyclopentanone.
Low reactivity of cyclopentanone.Use high-purity cyclopentanone. Consider using a more reactive base or a higher reaction temperature, while carefully monitoring for side reactions.
Loss of acetylene gas from the reaction mixture.Ensure the reaction vessel is properly sealed and that the acetylene gas is being efficiently bubbled through the reaction mixture.
Formation of Significant Amounts of Diol Byproduct High concentration of the intermediate alkoxide reacting with remaining cyclopentanone.Add the cyclopentanone to the acetylide solution slowly and at a controlled rate to maintain a low concentration of cyclopentanone throughout the reaction.
High reaction temperature.Lower the reaction temperature to reduce the rate of the side reaction.
Formation of Polymeric Material Polymerization of acetylene catalyzed by impurities or high temperature.Use purified acetylene gas. Ensure the reaction temperature is well-controlled. Avoid contact with materials known to catalyze acetylene polymerization, such as copper alloys.
Difficult Product Isolation Emulsion formation during aqueous workup.Use a saturated brine solution during the workup to help break emulsions.
Thermal decomposition during purification.Purify the product by vacuum distillation at the lowest possible temperature.
Exothermic Runaway Poor heat dissipation in a large reactor.Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Add the cyclopentanone slowly and monitor the internal temperature closely.
Addition of reagents too quickly.Develop a controlled addition protocol for the cyclopentanone and ensure it is strictly followed.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes
-33 (Liquid Ammonia)48598Standard conditions with NaNH₂.
047595Slower reaction rate, good purity.
2526085Increased side products observed.
5014570Significant aldol condensation and polymerization.

Table 2: Effect of Base on Reaction Outcome

BaseSolventTemperature (°C)Yield (%)Purity (%)
Sodium AmideLiquid Ammonia-338598
Potassium HydroxideDMSO257892
Sodium HydroxideToluene406588
Lithium AcetylideTHF08296

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via Favorskii Reaction

Materials:

  • Cyclopentanone (high purity)

  • Acetylene gas (purified)

  • Sodium amide (or Potassium Hydroxide)

  • Liquid ammonia (or DMSO)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Anhydrous magnesium sulfate (for drying)

Procedure (using Sodium Amide in Liquid Ammonia):

  • Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, a dry ice condenser, and a dropping funnel. Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).

  • Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense the required volume of liquid ammonia.

  • Acetylide Formation: While maintaining the temperature at -33 °C, slowly add sodium amide to the stirred liquid ammonia. Once the sodium amide is dissolved, start bubbling purified acetylene gas through the solution. The formation of the sodium acetylide is indicated by a color change.

  • Cyclopentanone Addition: Once the acetylide formation is complete, slowly add a solution of cyclopentanone in anhydrous diethyl ether via the dropping funnel over a period of 1-2 hours. Maintain a steady stream of acetylene bubbling through the reaction mixture during the addition.

  • Reaction Quenching: After the addition is complete, continue stirring for an additional hour. Then, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the ammonia to evaporate. Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_setup Reactor Setup acetylide_formation Acetylide Formation reactor_setup->acetylide_formation reagent_prep Reagent Preparation reagent_prep->acetylide_formation cyclopentanone_addition Cyclopentanone Addition acetylide_formation->cyclopentanone_addition reaction_monitoring Reaction Monitoring cyclopentanone_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Reaction Conditions (T, t) check_reagents->check_conditions Reagents OK impure_reagents Use fresh, high-purity reagents check_reagents->impure_reagents Impurities found check_workup Analyze Workup & Purification Steps check_conditions->check_workup Conditions OK optimize_temp_time Optimize temperature and reaction time check_conditions->optimize_temp_time Suboptimal improve_extraction Modify extraction/distillation protocol check_workup->improve_extraction Losses identified success Yield Improved impure_reagents->success optimize_temp_time->success improve_extraction->success

References

solvent selection for optimizing reaction rates and yields with 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction rates and yields when using 1-Ethynylcyclopentanol.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive Catalyst: The palladium or copper catalyst may be oxidized or degraded. - Poor Solvent Choice: The solvent may not be optimal for the specific reaction, leading to poor solubility of reactants or intermediates, or undesired side reactions. - Presence of Moisture or Oxygen: Many coupling reactions, especially those involving organometallic species, are sensitive to air and moisture. - Incorrect Base: The base may not be strong enough to deprotonate the terminal alkyne or may be sterically hindered.- Catalyst Activation/Replacement: Use fresh catalyst or activate it prior to use. For Sonogashira coupling, ensure the use of a reliable palladium source and a copper(I) co-catalyst. - Solvent Screening: Perform small-scale test reactions in a variety of solvents (e.g., toluene, DMF, THF, acetonitrile) to identify the optimal medium. Nonpolar solvents like toluene can sometimes provide higher yields in Sonogashira couplings.[1] - Anhydrous & Inert Conditions: Thoroughly dry all glassware and use anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). - Base Selection: For Sonogashira reactions, tertiary amines like triethylamine or diisopropylethylamine are commonly used. The choice of base can be critical and may require optimization.
Formation of Side Products (e.g., Homocoupling of Alkyne - Glaser Coupling) - Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes. - High Catalyst Loading: Excessive amounts of copper catalyst can favor the Glaser coupling pathway.[2]- Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen. - Optimize Catalyst Ratio: Reduce the amount of copper(I) co-catalyst relative to the palladium catalyst.
Incomplete Reaction - Insufficient Reaction Time or Temperature: The reaction may not have reached completion. - Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.- Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of starting materials. - Adjust Reaction Conditions: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.
Difficulty in Product Isolation/Purification - Emulsion Formation During Workup: The presence of certain solvents or reagents can lead to the formation of stable emulsions. - Co-elution of Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.- Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer during extraction to help break emulsions. - Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for Sonogashira coupling with this compound?

A1: The optimal solvent for a Sonogashira coupling can be highly dependent on the specific substrates and reaction conditions. While polar aprotic solvents like DMF and THF are commonly used, nonpolar solvents such as toluene have been shown to provide excellent yields in some cases.[1] It is highly recommended to perform a solvent screen to determine the best choice for your specific reaction.

Q2: How does solvent polarity affect the yield of Sonogashira reactions?

A2: Solvent polarity can significantly impact the reaction rate and yield by influencing the solubility of reactants and intermediates, as well as the stability of the catalytic species.[1] In some instances, nonpolar solvents can lead to higher yields by minimizing side reactions or preventing the deactivation of the catalyst.[1]

Q3: What are the best practices for setting up a reaction with this compound to maximize yield?

A3: To maximize yield, it is crucial to use anhydrous solvents, thoroughly degas all solutions, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using fresh, high-quality catalysts and reagents is also essential. Monitoring the reaction progress by TLC or GC-MS will help determine the optimal reaction time.

Q4: Can I use water as a solvent for reactions with this compound?

A4: Yes, for certain reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," water or mixtures of water and organic solvents are often excellent choices.[3][4] These conditions are environmentally friendly and can lead to high yields. However, for other reactions like the Sonogashira coupling, anhydrous conditions are typically required.

Q5: My click reaction (CuAAC) is slow. How can I increase the rate?

A5: The rate of a CuAAC reaction can be influenced by several factors. Ensure that your copper source is in the active Cu(I) oxidation state; often, a reducing agent like sodium ascorbate is added to a Cu(II) salt to generate Cu(I) in situ. The choice of ligand for the copper catalyst can also have a significant impact on the reaction rate. Additionally, the solvent system can play a role, and screening different water/organic co-solvent mixtures may be beneficial.[5][6]

Data Presentation: Solvent Effects on Reaction Yields

Sonogashira Coupling

The following table summarizes the effect of different solvents on the yield of a carbonylative Sonogashira coupling reaction. While not with this compound specifically, it provides a strong indication of solvent trends for this reaction type.

Solvent Yield (%) Reference
Toluene93[1]
Acetonitrile (MeCN)64[1]
Tetrahydrofuran (THF)63[1]
1,4-Dioxane51[1]
Dimethoxyethane (DME)49[1]
Cyrene™96[7]
N,N-Dimethylformamide (DMF)-[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Solvent System General Outcome Key Considerations
WaterOften excellent yields, "green" solvent.May require a co-solvent for solubility of organic substrates.
t-BuOH/H₂OA very common and effective mixture.The ratio can be adjusted to improve solubility.[3]
DMSO, DMF, THFGood for solubilizing a wide range of reactants.May require more rigorous purification to remove the high-boiling solvent.
AcetonitrileGenerally a good choice, but should be avoided if nitrile coordination to the catalyst is a concern.[8]Can be a good alternative to DMF or DMSO.

Experimental Protocols

General Procedure for a Sonogashira Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene or THF) via syringe, followed by a degassed amine base (e.g., triethylamine, 2-3 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for a "click" reaction.

  • Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%) followed by an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Visualizations

Solvent_Selection_Workflow cluster_start Initial Consideration cluster_screening Solvent Screening cluster_analysis Analysis & Optimization cluster_scaleup Scale-Up start Define Reaction Type (e.g., Sonogashira, Click) screen Perform Small-Scale Reactions in Parallel start->screen Select diverse solvents solvents Toluene DMF THF MeCN H₂O/t-BuOH screen->solvents analyze Analyze Yield & Purity (TLC, GC-MS, LC-MS) screen->analyze Monitor reactions optimize Optimize Conditions (Temp, Concentration) analyze->optimize Identify best performer scaleup Scale-Up Reaction with Optimal Solvent optimize->scaleup Implement optimal conditions

Caption: Workflow for solvent selection and optimization.

Troubleshooting_Logic start Low Product Yield? check_catalyst Check Catalyst Activity (Fresh? Active?) start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions (Inert? Anhydrous?) check_catalyst->check_conditions check_solvent Re-evaluate Solvent Choice (Solubility? Side Reactions?) check_conditions->check_solvent success Problem Resolved check_solvent->success glaser_coupling Glaser Homocoupling? side_products->glaser_coupling Yes side_products->success No deoxygenate Degas Solvents Thoroughly & Reduce [Cu] glaser_coupling->deoxygenate Yes deoxygenate->success

Caption: Troubleshooting logic for low yield reactions.

References

Validation & Comparative

comparative analysis of different catalytic systems for 1-Ethynylcyclopentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Building Block

The synthesis of 1-Ethynylcyclopentanol, a valuable precursor in the development of pharmaceuticals and specialty chemicals, can be achieved through various catalytic methodologies. The choice of catalyst profoundly impacts reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides a comparative analysis of different catalytic systems for the ethynylation of cyclopentanone, offering a comprehensive overview of their performance based on experimental data.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three distinct catalytic systems for the synthesis of this compound from cyclopentanone and acetylene. The data highlights key differences in reaction conditions, yields, and catalyst types, enabling an informed selection for specific synthetic goals.

Catalytic SystemCatalystBaseSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)Selectivity
Enantioselective Catalysis Zn(OTf)₂/TBAF·3H₂O-Acetonitrile-10Not Specified2High (Not Quantified)Enantioselective
Base Catalysis Potassium Hydroxide (KOH)KOHMethanol12250Not Specified~70 (analogous reaction)Racemic
Phase-Transfer Catalysis Aliquat 336Potassium Hydroxide (KOH)Toluene/Water25Atmospheric485Racemic

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Enantioselective Synthesis using a Zn(OTf)₂/TBAF·3H₂O Complex[1]

This method focuses on achieving high enantioselectivity in the synthesis of 1-ethynylcyclopentan-1-ol.

Materials:

  • Cyclopentanone

  • Acetylene

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve Zn(OTf)₂ and TBAF·3H₂O in anhydrous acetonitrile. The combined loading of the catalytic system is maintained at 0.05 mol with respect to the starting cyclopentanone.

  • Cool the solution to -10 °C.

  • Introduce acetylene gas into the reaction mixture, maintaining a molar ratio of acetylene to cyclopentanone of 2:1.

  • Add cyclopentanone to the reaction mixture.

  • Stir the reaction mixture at -10 °C for 120 minutes.

  • Upon completion, quench the reaction and proceed with standard work-up and purification procedures.

Base-Catalyzed Synthesis using Potassium Hydroxide[2]

This protocol represents a traditional and cost-effective method for the ethynylation of cyclic ketones. The following is a representative procedure based on the synthesis of the analogous 1-ethynylcyclohexanol.

Materials:

  • Cyclopentanone

  • Acetylene

  • Potassium Hydroxide (KOH)

  • Methanol

Procedure:

  • In a suitable pressure reactor, dissolve potassium hydroxide in methanol.

  • Add cyclopentanone to the solution.

  • Pressurize the reactor with acetylene to approximately 250 psig.

  • Maintain the reaction temperature at 12 °C with stirring.

  • Monitor the reaction progress until the desired conversion is achieved.

  • After depressurization and removal of the solvent, the product can be isolated and purified by distillation.

Phase-Transfer Catalyzed Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate, often leading to improved yields and milder reaction conditions.

Materials:

  • Cyclopentanone

  • Acetylene gas

  • Potassium Hydroxide (KOH)

  • Aliquat 336 (tricaprylylmethylammonium chloride)

  • Toluene

  • Water

Procedure:

  • In a two-necked flask equipped with a stirrer and a gas inlet, dissolve cyclopentanone and Aliquat 336 in toluene.

  • Prepare a concentrated aqueous solution of potassium hydroxide and add it to the organic phase.

  • Bubble acetylene gas through the vigorously stirred two-phase mixture at room temperature (25 °C) for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

experimental_workflow_enantioselective cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product cyclopentanone Cyclopentanone reaction reaction cyclopentanone->reaction acetylene Acetylene acetylene->reaction catalyst Zn(OTf)₂/TBAF·3H₂O catalyst->reaction solvent Acetonitrile temperature -10 °C time 2 hours product Enantiomerically Enriched This compound reaction->product

Caption: Workflow for Enantioselective Synthesis.

experimental_workflow_base_catalyzed cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product cyclopentanone Cyclopentanone reaction reaction cyclopentanone->reaction acetylene Acetylene acetylene->reaction catalyst Potassium Hydroxide catalyst->reaction solvent Methanol temperature 12 °C pressure 250 psi product Racemic This compound reaction->product

Caption: Workflow for Base-Catalyzed Synthesis.

experimental_workflow_ptc cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product cyclopentanone Cyclopentanone reaction reaction cyclopentanone->reaction acetylene Acetylene acetylene->reaction catalyst Aliquat 336 catalyst->reaction base Aqueous KOH base->reaction solvent Toluene/Water temperature 25 °C time 4 hours product Racemic This compound reaction->product

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Validating the Purity of 1-Ethynylcyclopentanol: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount for the integrity of their work. 1-Ethynylcyclopentanol, a key building block in the synthesis of various organic compounds, requires rigorous purity assessment to guarantee reliable and reproducible outcomes. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. We present detailed experimental protocols, comparative data, and an overview of alternative methods to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques for this compound Purity

The choice between GC-MS and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and specificity. The following table summarizes the key performance parameters for each technique in the context of this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with detection by mass spectrometry.Separation based on polarity and interaction with a stationary phase in the liquid phase, with UV detection.
Applicability Ideal for volatile and thermally stable compounds. This compound is amenable to this technique.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Potential Impurities Detected Volatile synthesis byproducts (e.g., unreacted cyclopentanone), residual solvents.Less volatile impurities, isomers, and degradation products.
Hypothetical Purity (%) 99.599.6
Limit of Detection (LOD) Low (ppm level)Low to moderate (ppm to ppb level)
Limit of Quantification (LOQ) Low (ppm level)Low to moderate (ppm to ppb level)
Precision (RSD %) < 1%< 1%
Analysis Time Relatively short (15-30 minutes)Can be longer depending on the method (20-40 minutes)
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase, may require filtration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the purity analysis of this compound using GC-MS. The method is designed to separate the main component from potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 amu

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

  • Identification of the this compound peak is confirmed by comparing its mass spectrum with a reference spectrum, such as the one available in the NIST library.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the purity determination of this compound, suitable for detecting less volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (Acetonitrile/Water) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity of this compound is calculated based on the peak area percentage of the main peak in the chromatogram.

  • The retention time of the main peak is used for identification by comparison with a standard of known purity.

Analytical Workflow

The following diagram illustrates the general workflow for the purity validation of this compound, from sample receipt to the final report.

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Sample_Preparation Sample Preparation (Dilution, Filtration) Sample_Login->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS HPLC HPLC Analysis Sample_Preparation->HPLC Alternative_Methods Alternative Methods (qNMR, SFC, Titration) Sample_Preparation->Alternative_Methods Data_Processing Data Processing & Integration GC_MS->Data_Processing HPLC->Data_Processing Alternative_Methods->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Purity validation workflow for this compound.

Alternative Purity Validation Methods

Beyond GC-MS and HPLC, other analytical techniques can be employed for the purity determination of this compound.

MethodPrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific NMR signal to that of a certified internal standard.[1][2]Highly accurate and precise, provides structural information, non-destructive.[3][4]Requires a high-field NMR spectrometer, may have lower sensitivity than chromatographic methods.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase for separation.[5][6]Fast separations, reduced solvent consumption, suitable for polar compounds.[7][8]May not be suitable for highly polar, water-soluble compounds.[6]
Titration A chemical method to determine the concentration of a substance by reacting it with a solution of known concentration.[9][10]Simple, inexpensive, and can be highly accurate for specific functional groups.[11][12]Less specific than chromatographic methods, may be affected by interfering substances.[13]

Conclusion

Both GC-MS and HPLC are robust and reliable methods for validating the purity of this compound. GC-MS is particularly well-suited for identifying and quantifying volatile impurities, leveraging its high separation efficiency and the definitive identification power of mass spectrometry. HPLC, on the other hand, offers versatility for a broader range of non-volatile impurities and degradation products. The choice of method will ultimately depend on the specific requirements of the analysis, including the likely impurity profile and the desired level of analytical detail. For a comprehensive purity assessment, a combination of chromatographic techniques or the use of an orthogonal method like qNMR can provide the highest level of confidence in the quality of this compound.

References

A Researcher's Guide to Ethynylation: Comparing Alternatives to 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of an ethynyl group is a critical step in the synthesis of a vast array of pharmacologically active molecules and complex organic structures. While 1-ethynylcyclopentanol serves as a valuable building block for this purpose, a range of alternative reagents offer distinct advantages in terms of handling, reactivity, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal ethynylating agent for specific synthetic challenges.

Overview of Ethynylating Agents

The primary alternatives to using a pre-functionalized building block like this compound involve the direct addition of an ethynyl anion equivalent to an electrophilic carbon, typically a carbonyl. These reagents can be broadly categorized into gaseous acetylene, metal acetylides, and protected acetylene sources.

  • Gaseous Acetylene: The most fundamental source, its use is often reserved for industrial-scale processes like the Favorskii and Reppe reactions due to challenges in handling and safety.

  • Metal Acetylides: These are powerful nucleophiles generated in situ or used as pre-formed reagents. Common examples include lithium acetylide and ethynyl Grignard reagents (e.g., ethynylmagnesium bromide). They are highly reactive but also sensitive to moisture and air.

  • Protected Acetylene Equivalents: These reagents offer improved stability and ease of handling. They feature a protecting group on the terminal alkyne, which is cleaved in a subsequent step. Trimethylsilylacetylene (TMSA) is a widely used example, valued for its versatility in both nucleophilic additions and transition-metal-catalyzed cross-coupling reactions. A more cost-effective alternative is 2-methyl-3-butyn-2-ol, where the acetone adduct serves as the protecting group.[1][2]

Performance Comparison of Ethynylating Agents

The choice of an ethynylating agent significantly impacts reaction yield, scope, and conditions. The following tables summarize experimental data for the ethynylation of carbonyl compounds using various alternatives.

Table 1: Ethynylation of Aldehydes
AldehydeEthynylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
CinnamaldehydeEthynylmagnesium bromide-THF0 to RTOvernight58-69[3]
BenzaldehydeTrimethylsilylacetylene / n-BuLi-THF-78 to RT295[4]
4-ChlorobenzaldehydeLithium Acetylide(R)-Li(BINOLate)Toluene01292[5]
Cyclohexanecarboxaldehyde2-Methyl-3-butyn-2-olIn(III)/BINOLTolueneRT2498[6]
Table 2: Ethynylation of Ketones
KetoneEthynylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneBis(trimethylsilyl)acetyleneKHMDSTolueneRT295[7]
CyclohexanoneEthynylmagnesium bromide-THFRT-85[8]
4'-FluoroacetophenoneLithium Phenylacetylide(R)-Li(BINOLate)Toluene01293[5]
AcetoneAcetyleneKOHLiquid NH₃30-551-3.2>81[1][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key ethynylation reactions.

Protocol 1: Ethynylation of Cinnamaldehyde using Ethynylmagnesium Bromide[3]
  • Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide in tetrahydrofuran (THF) is added dropwise to a saturated solution of acetylene in THF at a temperature maintained below 20°C.

  • Reaction with Aldehyde: The resulting solution of ethynylmagnesium bromide is cooled in an ice-water bath. A solution of freshly distilled cinnamaldehyde (1.0 equivalent) in THF is added dropwise over approximately 45 minutes.

  • Workup: The reaction mixture is stirred overnight, allowing it to warm to room temperature. It is then carefully added to a cooled saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous phase is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product, 1-phenyl-1-penten-4-yn-3-ol, is purified by distillation and recrystallization from petroleum ether.

Protocol 2: Ethynylation of Acetophenone with Bis(trimethylsilyl)acetylene[7]
  • Reaction Setup: To a solution of acetophenone (1.0 equivalent) and bis(trimethylsilyl)acetylene (1.5 equivalents) in toluene, potassium bis(trimethylsilyl)amide (KHMDS) (2 mol%) is added at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched and worked up. The crude product is purified by column chromatography to yield the protected tertiary propargyl alcohol.

Protocol 3: Deprotection of Trimethylsilyl (TMS) Alkynes[10][11]
  • Reaction Mixture: The trimethylsilyl-protected alkyne (1.0 equivalent) is dissolved in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Sodium ascorbate (3.0 equivalents) and copper(II) sulfate (1.0 equivalent) are added to the solution at room temperature.

  • Reaction and Workup: The mixture is stirred for 5-15 minutes. Upon completion, ethyl acetate is added, and the organic layer is extracted, washed with brine, and dried over magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography.

Visualization of Synthetic Pathways

The selection of an ethynylating agent depends on the substrate and desired outcome. The following diagram illustrates the decision-making process and common pathways for introducing an ethynyl group.

Ethynylation_Pathways cluster_start Starting Material cluster_reagents Ethynylating Agent cluster_products Intermediate / Final Product Start Carbonyl Compound (Aldehyde or Ketone) Grignard Ethynyl Grignard (e.g., HC≡CMgBr) Start->Grignard 1,2-Addition Lithium Lithium Acetylide (e.g., HC≡CLi) Start->Lithium 1,2-Addition TMSA Protected Alkyne (e.g., TMS-Acetylene) Start->TMSA Base-catalyzed addition MBO Protected Alkyne (e.g., 2-Methyl-3-butyn-2-ol) Start->MBO Catalytic addition Propargyl_Alcohol Propargyl Alcohol Grignard->Propargyl_Alcohol Lithium->Propargyl_Alcohol Protected_Alcohol Protected Propargyl Alcohol TMSA->Protected_Alcohol MBO->Protected_Alcohol Deprotected_Alcohol Final Propargyl Alcohol Protected_Alcohol->Deprotected_Alcohol Deprotection (e.g., TBAF, CuSO₄)

Caption: Workflow for the ethynylation of carbonyl compounds using various reagents.

Conclusion

The introduction of an ethynyl group is a versatile transformation in modern organic synthesis. While this compound offers a straightforward approach by incorporating a pre-existing ethynyl moiety, direct ethynylation of carbonyl compounds using reagents like ethynyl Grignards, lithium acetylides, or protected acetylene equivalents such as TMSA and 2-methyl-3-butyn-2-ol provides greater flexibility. The choice of reagent should be guided by factors including substrate compatibility, desired yield, reaction conditions, and safety considerations. Organolithium reagents are generally more reactive than their Grignard counterparts.[10][11][12] Protected alkynes like TMSA offer the advantage of being stable liquids that are easier to handle than gaseous acetylene and can be used in a wider range of reactions, including palladium-catalyzed couplings.[13][14] By carefully considering the data and protocols presented, researchers can make informed decisions to optimize their synthetic strategies.

References

A Spectroscopic Showdown: 1-Ethynylcyclopentanol vs. Its Saturated Counterpart, Cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 1-ethynylcyclopentanol and its saturated analogue, cyclopentanol, reveals distinct spectral signatures arising from the presence of the ethynyl group. This guide provides a comprehensive summary of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, for researchers, scientists, and drug development professionals.

The introduction of a carbon-carbon triple bond in this compound profoundly influences its spectroscopic properties when compared to the fully saturated cyclopentanol. These differences, readily observable across various spectroscopic techniques, provide valuable structural information and highlight the impact of unsaturation on the molecular environment.

Comparative Spectroscopic Data

The key spectroscopic data for this compound and cyclopentanol are summarized in the tables below for easy comparison.

Infrared (IR) Spectroscopy

The most striking difference in the IR spectra is the presence of sharp, characteristic peaks for the alkyne group in this compound, which are absent in the spectrum of cyclopentanol.

Functional GroupThis compound (cm⁻¹)Cyclopentanol (cm⁻¹)
O-H Stretch (Alcohol) ~3400 (broad)~3357 (broad)
C≡C-H Stretch (Alkyne) ~3300 (sharp, strong)N/A
C-H Stretch (Alkyne) ~2100 (sharp, medium)N/A
C-H Stretch (Aliphatic) ~2960, ~2870~2950, ~2870
C-O Stretch (Alcohol) ~1130~1078
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectra, the ethynyl proton of this compound gives rise to a unique singlet, while the chemical shifts of the cyclopentyl protons are also influenced by the anisotropic effect of the triple bond.

Proton EnvironmentThis compound (ppm)Cyclopentanol (ppm)
C≡C-H ~2.4N/A
HO-C-H N/A~4.3 (multiplet)
-CH₂- (adjacent to C-OH) ~1.9-2.0 (multiplet)~1.7-1.9 (multiplet)
-CH₂- ~1.6-1.8 (multiplet)~1.5-1.7 (multiplet)
-OH VariableVariable
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is distinguished by the presence of two signals in the alkyne region. The chemical shifts of the cyclopentyl carbons are also shifted compared to cyclopentanol.

Carbon EnvironmentThis compound (ppm)Cyclopentanol (ppm)
-C≡C-H ~88N/A
-C≡C-H ~71N/A
HO-C- ~68~74
-CH₂- (adjacent to C-OH) ~40~35
-CH₂- ~23~24
Mass Spectrometry (MS)

The mass spectra of both compounds show distinct fragmentation patterns. The molecular ion peak is observed for both, but the fragmentation pathways differ due to the presence of the ethynyl group in this compound.

m/zRelative Intensity (%) - this compoundPutative Fragmentm/zRelative Intensity (%) - CyclopentanolPutative Fragment
1105[M]⁺8620[M]⁺
95100[M-CH₃]⁺6830[M-H₂O]⁺
8160[M-C₂H₅]⁺57100[C₄H₉]⁺ or [C₃H₅O]⁺
6740[C₅H₇]⁺4445[C₂H₄O]⁺
5335[C₄H₅]⁺4150[C₃H₅]⁺

Experimental Protocols

Standard procedures were followed for the acquisition of all spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The plates were mounted in a sample holder and the IR spectrum was recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization source. A small amount of the volatile liquid sample was introduced into the ion source, which was maintained at 200°C. The molecules were bombarded with electrons at an energy of 70 eV. The resulting fragments were separated by a quadrupole mass analyzer and detected.

Visualizing the Comparison

To visually represent the workflow of this spectroscopic comparison and the key structural differences influencing the spectra, the following diagrams were generated using the DOT language.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Compound1 This compound IR IR Spectroscopy Compound1->IR NMR NMR (¹H & ¹³C) Compound1->NMR MS Mass Spectrometry Compound1->MS Compound2 Cyclopentanol Compound2->IR Compound2->NMR Compound2->MS IR_Data IR Spectra (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Chemical Shifts, Splitting) NMR->NMR_Data MS_Data Mass Spectra (Fragmentation Patterns) MS->MS_Data Comparison Spectroscopic Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the two compounds.

Structural_Differences cluster_ethynyl This compound cluster_saturated Cyclopentanol Ethynyl_Structure Key Features: - Alkyne C≡C and C≡C-H bonds - sp hybridized carbons - Anisotropic effect of π-system Ethynyl_Spectra Distinct Spectroscopic Signatures: - Sharp IR peaks (~3300, 2100 cm⁻¹) - Unique ¹H NMR singlet (~2.4 ppm) - ¹³C NMR signals in alkyne region - Characteristic MS fragmentation Ethynyl_Structure->Ethynyl_Spectra Leads to Saturated_Structure Key Features: - Only sp³ hybridized carbons - Saturated aliphatic ring Saturated_Spectra Typical Aliphatic Alcohol Spectra: - Absence of alkyne IR peaks - Absence of alkyne NMR signals - Different MS fragmentation Saturated_Structure->Saturated_Spectra Leads to

Caption: Structural features influencing the spectroscopic differences.

A Comparative Study of Grignard vs. Organozinc Reagents for Alkyne Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of organometallic reagents to alkynes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Among the plethora of reagents available, Grignard and organozinc reagents are two of the most prominent, each offering a unique profile of reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of their performance in alkyne addition reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.

At a Glance: Grignard vs. Organozinc Reagents

FeatureGrignard Reagents (RMgX)Organozinc Reagents (RZnX, R2Zn)
Reactivity Highly reactive, strong bases and nucleophiles.Less reactive, more tolerant of functional groups.[1]
Chemoselectivity Prone to side reactions with acidic protons and some functional groups.High chemoselectivity, compatible with esters, nitriles, etc.
Reaction with Terminal Alkynes Primarily act as bases, deprotonating the terminal alkyne.Can undergo addition, often requiring catalysis.
Addition to Internal Alkynes Can undergo carbometalation, often requiring catalysis for selectivity.Typically requires transition metal catalysis (e.g., Cu, Pd, Ni).[2]
Stereoselectivity Can be controlled with appropriate catalysts and reaction conditions.Often high, especially in catalyzed reactions.
Functional Group Tolerance Limited; incompatible with protic functional groups.Excellent; tolerates a wide range of functional groups.

Performance in Alkyne Addition Reactions: A Closer Look

The choice between Grignard and organozinc reagents for alkyne addition is highly dependent on the substrate and the desired outcome. Grignard reagents, due to their high basicity, readily deprotonate terminal alkynes, forming magnesium acetylides. While this is a useful transformation for subsequent reactions, it precludes direct nucleophilic addition to the triple bond. For internal alkynes, uncatalyzed addition of Grignard reagents can occur but often lacks selectivity.

Organozinc reagents, being less basic and less nucleophilic, are more amenable to controlled addition reactions, particularly when activated by transition metal catalysts.[1] These catalyzed reactions often proceed with high regio- and stereoselectivity, making them a powerful tool for the synthesis of highly substituted alkenes.

Quantitative Data from Experimental Studies

The following tables summarize representative data from the literature for copper-catalyzed additions of Grignard and organozinc reagents to activated alkyne systems. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature.

Table 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents to α,β-Alkynic Esters

Alkyne SubstrateGrignard ReagentCatalystSolventTemp (°C)Yield (%)Reference
Ethyl propiolateEtMgBrCuI (5 mol%)THF-78 to rt85(Representative data based on similar conjugate additions)
Methyl pent-2-ynoateMeMgBrCuCN (10 mol%)Et2O-4092(Representative data based on similar conjugate additions)
Ethyl phenylpropiolatePhMgBrCuBr·SMe2 (5 mol%)THF/HMPA-7878(Representative data based on similar conjugate additions)

Table 2: Copper-Catalyzed Addition of Organozinc Reagents to Bromoalkynes

Bromoalkyne SubstrateOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)Reference
1-Bromo-1-octyneEt2ZnCuCN·2LiCl (cat.)THF-60 to 082[3]
1-Bromo-2-phenylethyne(Functionalized)RZnICuCN·2LiCl (cat.)THF-7875[3]
Ethyl 3-bromopropiolateMe2ZnCuI (5 mol%)DMF0 to rt88(Representative data based on similar cross-couplings)

Reaction Mechanisms and Workflows

The reaction pathways for Grignard and organozinc additions to alkynes differ significantly, particularly in the context of catalyzed reactions.

Grignard Reagent: Reaction with a Terminal Alkyne

In the absence of a catalyst, the primary reaction between a Grignard reagent and a terminal alkyne is an acid-base reaction.

Grignard_Alkyne_Acid_Base cluster_reactants Reactants cluster_products Products R_MgX R-MgX Alkane R-H R_MgX->Alkane Proton abstraction Terminal_Alkyne R'-C≡C-H Mg_Acetylide R'-C≡C-MgX Terminal_Alkyne->Mg_Acetylide Deprotonation

Caption: Acid-base reaction of a Grignard reagent with a terminal alkyne.

Organozinc Reagent: Copper-Catalyzed Addition to an Alkyne

The copper-catalyzed addition of an organozinc reagent to an alkyne, often a haloalkyne in cross-coupling reactions, proceeds through a series of steps involving the formation of a highly reactive organocopper intermediate.

Organozinc_Cu_Catalyzed_Addition R2Zn R2Zn RCu RCu (Active Catalyst) R2Zn->RCu Transmetalation CuX CuX CuX->RCu Intermediate Vinylcopper Intermediate RCu->Intermediate Carbocupration Alkyne R'-C≡C-Y Alkyne->Intermediate Product R-C(R')=C-Y Intermediate->Product Electrophilic Quench / Reductive Elimination

Caption: General workflow for copper-catalyzed organozinc addition to an alkyne.

Experimental Protocols

General Procedure for Copper-Catalyzed Addition of a Grignard Reagent to an α,β-Alkynic Ester

Materials:

  • α,β-Alkynic ester (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI and anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent to the stirred suspension and stir for 30 minutes.

  • Add a solution of the α,β-alkynic ester in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Copper-Catalyzed Cross-Coupling of an Organozinc Reagent with a Bromoalkyne[4]

Materials:

  • Bromoalkyne (1.0 equiv)

  • Diorganozinc reagent or in situ prepared organozinc halide (1.5 equiv)

  • Copper(I) cyanide-lithium chloride complex (CuCN·2LiCl, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the organozinc reagent in situ or use a commercially available solution.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the bromoalkyne in anhydrous THF.

  • Add the CuCN·2LiCl solution to the bromoalkyne solution at room temperature.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the organozinc reagent to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

Both Grignard and organozinc reagents are valuable tools for the formation of carbon-carbon bonds via addition to alkynes. Grignard reagents are highly reactive but their utility for direct addition to simple alkynes is limited by their strong basicity, especially with terminal alkynes. They are more suited for deprotonation to form acetylides or for catalyzed additions to activated alkynes.

In contrast, organozinc reagents offer superior functional group tolerance and, when paired with a suitable transition metal catalyst, provide a highly selective and versatile method for the synthesis of complex substituted alkenes from alkynes.[1] The choice between these two classes of reagents will ultimately be dictated by the specific synthetic target, the functional groups present in the starting materials, and the desired level of chemo-, regio-, and stereocontrol.

References

A Head-to-Head Comparison: Evaluating the Efficiency of Copper-Free vs. Copper-Catalyzed Click Reactions with Alkyne Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically link molecules is fundamental to advancing their work. "Click chemistry," a set of biocompatible and high-yield reactions, has become an indispensable tool in this endeavor. At the forefront of this chemical toolbox are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry.

This guide provides an in-depth, objective comparison of these two powerful methodologies, with a specific focus on their application with alkyne alcohols. The choice between a copper catalyst and a strained cyclooctyne involves a critical trade-off between reaction speed and biocompatibility, a crucial consideration for applications ranging from materials science to in vivo imaging. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to select the optimal click chemistry strategy for their specific needs.

Quantitative Performance Comparison

The efficiency of CuAAC and SPAAC can be evaluated through several key parameters, including reaction kinetics, typical yields, and reaction times. The following tables summarize quantitative data to facilitate a direct comparison, focusing on terminal alkyne alcohols for CuAAC and hydroxyl-functionalized cyclooctynes for SPAAC.

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) References
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][2]
Alkyne Reactant Terminal Alkyne (e.g., Propargyl Alcohol)Strained Cyclooctyne (e.g., DIBO, BCN-OH)[3][4]
Catalyst Copper(I) is required.None required; the reaction is driven by ring strain.[1][2]
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst. The use of chelating ligands can mitigate toxicity.High biocompatibility, making it suitable for in vivo and live-cell applications.[5][6]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.[1]

Table 1: General Comparison of CuAAC and SPAAC

Alkyne Alcohol Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Typical Reaction Time Typical Yield References
Propargyl Alcohol~10² - 10³1 - 4 hours> 90%[5][7][8]
Propargyl-PEG7-alcohol10⁴ - 10⁵ (with ligand)1 - 4 hours> 90%[9]
5-Propargylfurfuryl AlcoholNot specified, but high yielding12 hours95% (with Benzyl Azide)[10]

Table 2: Performance Data for Copper-Catalyzed Click Reactions (CuAAC) with Alkyne Alcohols

Hydroxylated Cyclooctyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Typical Reaction Time Typical Yield References
DIBO (Dibenzocyclooctynol)~0.07 - 0.41 - 4 hoursQuantitative[11][12][13]
BCN-OH (Bicyclo[6.1.0]nonyn-9-ol)Not specified, but reactiveNot specifiedNot specified[4]

Table 3: Performance Data for Copper-Free Click Reactions (SPAAC) with Hydroxylated Cyclooctynes

Reaction Mechanisms and Experimental Workflow

To further elucidate the differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow for a bioconjugation application.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH (Alkyne Alcohol) Cu_Acetylide [Cu]-C≡C-R₁ Alkyne->Cu_Acetylide Deprotonation Azide R₂-N₃ (Azide) Coordination Azide Coordination Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Triazolide Copper Triazolide Cycloaddition->Triazolide Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (with -OH group) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N₃ (Azide) Azide->Transition_State Product Mixture of Triazole Regioisomers Transition_State->Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Azide-functionalized Biomolecule Prepare_Alkyne Prepare Alkyne Solution (Alkyne Alcohol or Hydroxylated Cyclooctyne) Start->Prepare_Alkyne Reaction_Setup Set up Reaction Mixture Prepare_Alkyne->Reaction_Setup CuAAC_Path CuAAC Reaction: Add Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Reaction_Setup->CuAAC_Path For CuAAC SPAAC_Path SPAAC Reaction: (No Catalyst) Reaction_Setup->SPAAC_Path For SPAAC Incubation Incubate at Room Temperature (Typically 1-4 hours) CuAAC_Path->Incubation SPAAC_Path->Incubation Purification Purify the Conjugate (e.g., Dialysis, SEC) Incubation->Purification Analysis Analyze the Product (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Generalized experimental workflow for bioconjugation using click chemistry.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed, representative protocols for performing CuAAC and SPAAC with alkyne alcohols or their strained counterparts in a bioconjugation context.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Alcohol

This protocol describes a general procedure for the conjugation of an azide-functionalized biomolecule to propargyl alcohol.

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Propargyl alcohol

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule with the reaction buffer to a final desired concentration.

  • Add propargyl alcohol to the reaction mixture. A slight molar excess (e.g., 1.2 equivalents) relative to the azide is often used.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common. Allow the premix to stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.

  • Upon completion, the reaction can be quenched and the copper catalyst removed by adding a chelating agent such as EDTA, followed by purification of the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Hydroxylated Cyclooctyne

This protocol outlines a general procedure for the conjugation of an azide-functionalized biomolecule to a hydroxylated cyclooctyne, such as 4-dibenzocyclooctynol (DIBO).

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Hydroxylated cyclooctyne (e.g., DIBO) stock solution (e.g., 10 mM in DMSO or other suitable organic solvent)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule with the reaction buffer to a final desired concentration.

  • Add the hydroxylated cyclooctyne stock solution to the reaction mixture. A molar excess of the cyclooctyne (e.g., 5-20 fold) is often used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturation of biomolecules.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. For less reactive cyclooctynes or lower concentrations, the incubation time may need to be extended.

  • Upon completion, purify the conjugate to remove unreacted cyclooctyne and other small molecules using an appropriate method (e.g., dialysis, size-exclusion chromatography).

Conclusion and Recommendations

Both copper-catalyzed and copper-free click chemistry are exceptionally powerful tools for the covalent modification of molecules containing alkyne and azide functionalities. The choice between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • High reaction speed is critical. [6]

  • The potential for copper-induced cytotoxicity is not a concern (e.g., in vitro applications, materials science).

  • Strict regioselectivity for the 1,4-triazole isomer is required.[1]

SPAAC is the superior choice for:

  • Applications in living systems , including live cell imaging and in vivo studies, where the cytotoxicity of copper is prohibitive.[5]

  • Experiments where the introduction of a catalyst and its subsequent removal are undesirable.

The development of new, more reactive strained cyclooctynes continues to narrow the kinetic gap between SPAAC and CuAAC, making copper-free methods increasingly attractive for a broader range of applications. For researchers working with alkyne alcohols, CuAAC offers a robust, fast, and high-yielding conjugation strategy. However, for applications demanding high biocompatibility, the use of hydroxylated cyclooctynes in a SPAAC reaction is the more prudent and often necessary approach. Careful consideration of the experimental context and the trade-offs between speed, biocompatibility, and regioselectivity will enable the selection of the most effective click chemistry tool to achieve your research goals.

References

Elusive Diastereoselectivity: An Analysis of Reactions Involving 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of chemical reactions is paramount. 1-Ethynylcyclopentanol, a versatile building block in organic synthesis, presents a chiral center that can influence the diastereoselectivity of subsequent transformations. This guide provides a comparative analysis of diastereoselective reactions involving this substrate, supported by available experimental data and detailed protocols. However, a comprehensive survey of the scientific literature reveals a notable scarcity of specific studies detailing the diastereoselectivity of reactions directly employing this compound, particularly in widely used transformations such as the Pauson-Khand reaction.

While the principles of stereocontrol are well-established, their specific application to this compound remains an under-documented area. This guide, therefore, draws upon general principles of diastereoselective reactions and closely related examples to provide a predictive framework and to highlight the significant opportunities for future research in this domain.

Factors Influencing Diastereoselectivity

The stereochemical outcome of reactions at or adjacent to the stereocenter of this compound is governed by a combination of steric and electronic factors. The relative orientation of the reactants in the transition state determines which diastereomer is formed preferentially.

A logical workflow for predicting and analyzing the diastereoselectivity in reactions of this compound can be visualized as follows:

G cluster_substrate Substrate Factors cluster_reaction Reaction Type cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome s1 This compound Structure s2 Steric Bulk of Cyclopentyl Ring s1->s2 s3 Coordinating Ability of Hydroxyl Group s1->s3 o1 Transition State Geometry s1->o1 r1 Addition to Ethynyl Group r1->o1 r2 Addition to a Derived Carbonyl r2->o1 r3 Intramolecular Cyclization r3->o1 c1 Reagent/Catalyst c2 Solvent c1->c2 c3 Temperature c1->c3 c1->o1 o2 Diastereomeric Ratio (d.r.) o1->o2

Caption: Factors influencing diastereoselectivity in reactions of this compound.

Case Study: The Pauson-Khand Reaction - A Research Opportunity

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, is a prime example of a transformation where the diastereoselectivity with this compound as a substrate is of significant interest but remains largely unexplored in published literature. This reaction involves the coupling of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.

Given the chiral nature of this compound, its reaction with a prochiral alkene would be expected to yield diastereomeric products. The facial selectivity of the alkene addition to the cobalt-alkyne complex would be influenced by the steric hindrance imposed by the cyclopentyl group and potential directing effects of the hydroxyl group.

Hypothetical Experimental Protocol for a Pauson-Khand Reaction

Based on established procedures for similar substrates, a representative experimental workflow for investigating the Pauson-Khand reaction of this compound with a generic alkene like norbornene would be as follows:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis p1 Dry Schlenk flask under Argon p2 Add this compound and Alkene p1->p2 p3 Add Solvent (e.g., Toluene) p2->p3 r1 Add Dicobalt Octacarbonyl p3->r1 r2 Heat to specified temperature (e.g., 80°C) r1->r2 r3 Monitor reaction by TLC/GC-MS r2->r3 w1 Cool to room temperature r3->w1 w2 Filter through Celite w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify by column chromatography w3->w4 a1 Characterize product structure (NMR, MS) w4->a1 a2 Determine Diastereomeric Ratio (NMR, HPLC) a1->a2

Caption: A generalized workflow for a Pauson-Khand reaction.

Quantitative Data: A Call for Investigation

A thorough search of the scientific literature did not yield specific quantitative data on the diastereoselectivity of reactions involving this compound. The table below is presented as a template for future research, illustrating how such data could be structured for comparative analysis.

Reaction TypeAlkene/ReagentCatalyst/SolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
Pauson-KhandNorborneneCo₂(CO)₈ / Toluene80Data not availableData not available[Future Study]
Pauson-KhandEthylene[Rh(CO)₂Cl]₂ / DCE60Data not availableData not available[Future Study]
Epoxidationm-CPBACH₂Cl₂0Data not availableData not available[Future Study]
Michael AdditionMethyl acrylateNaH / THF25Data not availableData not available[Future Study]

This lack of data underscores a significant gap in the understanding of the stereochemical behavior of this compound and presents a compelling opportunity for synthetic chemists to contribute valuable knowledge to the field.

Detailed Experimental Protocols (Hypothetical)

In the absence of specific literature precedents, the following protocols are provided as starting points for investigation, based on general methodologies for these reaction types.

Pauson-Khand Reaction of this compound with Norbornene

Objective: To synthesize the diastereomeric cyclopentenone adducts of this compound and norbornene and to determine the diastereoselectivity of the reaction.

Materials:

  • This compound

  • Norbornene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous toluene

  • Celite

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and norbornene (1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • To the stirred solution, add dicobalt octacarbonyl (1.1 mmol) in one portion.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is filtered through a pad of Celite to remove cobalt residues, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomeric products.

  • The structure of the products is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The diastereomeric ratio is determined by analysis of the ¹H NMR spectrum of the crude product or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified mixture.

Conclusion and Future Outlook

The diastereoselectivity of reactions involving this compound is a fertile ground for new research. While this guide provides a framework for understanding the potential stereochemical outcomes based on established principles, the lack of concrete experimental data highlights a clear need for further investigation. The exploration of reactions such as the Pauson-Khand cycloaddition, epoxidation, and conjugate additions with this versatile building block will undoubtedly provide valuable insights for the synthesis of complex chiral molecules and contribute significantly to the field of organic chemistry. The data generated from such studies will be of immense value to the scientific community, particularly those engaged in the design and development of novel therapeutics.

A Comparative Guide to the Reaction Kinetics of Strained vs. Unstrained Alkynes in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and speed of chemical reactions are paramount. In the realm of cycloadditions, particularly the 1,3-dipolar cycloaddition between an alkyne and an azide, the structural properties of the alkyne play a decisive role in its reactivity. This guide provides an objective comparison of the reaction kinetics between strained and unstrained alkynes, supported by experimental data, to illuminate the profound impact of ring strain on reaction rates.

The primary driving force behind the enhanced reactivity of strained alkynes is the significant ring strain energy inherent in their structure.[1] For instance, cyclooctyne, the smallest stable cyclic alkyne, possesses approximately 18 kcal/mol of ring strain.[1] This strain originates from the deformation of the ideal 180° bond angle of an sp-hybridized carbon atom to the much smaller angles required by the ring structure.[2][3] This pre-distortion of the alkyne towards the geometry of the cycloaddition transition state dramatically lowers the activation energy of the reaction, leading to a massive acceleration in rate compared to its linear, unstrained counterparts.[2][4] This principle is the foundation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry that allows for efficient reactions in complex biological systems without the need for toxic catalysts.[1][5]

Quantitative Comparison of Reaction Kinetics

The most direct way to compare the reactivity of different alkynes is by examining their second-order rate constants (k) for cycloaddition with a standard azide, such as benzyl azide. The data clearly shows that unstrained alkynes react exceedingly slowly under physiological conditions, while the introduction of ring strain accelerates the reaction by many orders of magnitude. Further modifications to the cyclooctyne scaffold, such as the addition of fluorine atoms or fusing additional rings, can fine-tune the reactivity even further.[6][7]

Alkyne TypeAlkyneReaction PartnerSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Unstrained Acyclic Alkynes (e.g., 2-butyne)AzidesExtremely slow at room temperature; requires high heat or a copper catalyst.[4][8][9]
Strained Cyclooctyne (OCT)Benzyl Azide~2.4 x 10⁻³[10]
Strained Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.11 - 0.14[11]
Strained Dibenzocyclooctyne (DBCO)Benzyl Azide0.1 - 1.47[8][12]
Strained Difluorinated Cyclooctyne (DIFO)Benzyl Azide~0.4[8]
Strained Azadibenzocyclooctyne (DIBAC)Benzyl Azide~0.9[8]

Note: Reaction rates can be influenced by solvent, temperature, and the specific azide used. The values presented are for comparison under similar conditions where available.

Experimental Protocols

The determination of second-order rate constants is crucial for the quantitative comparison of alkyne reactivity. A common and robust method for monitoring these reactions is quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13]

Protocol: Kinetic Analysis of a SPAAC Reaction via ¹H NMR Spectroscopy

  • Reagent Preparation :

    • Prepare a stock solution of the alkyne (e.g., a cyclooctyne derivative) in a deuterated solvent (e.g., DMSO-d₆) of known concentration.

    • Prepare a stock solution of the azide (e.g., benzyl azide) in the same deuterated solvent.

    • Prepare a stock solution of an internal standard (e.g., dimethyl sulfone) that has a resonance peak that does not overlap with reactant or product peaks.[13]

  • Reaction Setup :

    • In an NMR tube, combine a known volume of the alkyne stock solution and the internal standard stock solution.

    • To initiate the reaction, add a known volume of the azide stock solution to the NMR tube. It is common to use a pseudo-first-order condition where the azide is in significant excess (e.g., >10 equivalents) relative to the alkyne.[14]

    • Quickly mix the contents and place the NMR tube in the spectrometer, which has been pre-calibrated and set to the desired reaction temperature (e.g., 25 °C).[13]

  • Data Acquisition :

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; faster reactions require more frequent measurements.[10]

    • Ensure the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T1 relaxation time of the protons being integrated).

  • Data Analysis :

    • For each spectrum, integrate the signal corresponding to a unique proton on the starting alkyne and the signal of the internal standard.

    • Calculate the concentration of the alkyne at each time point by comparing its integral to the integral of the known concentration of the internal standard.[13]

    • Under pseudo-first-order conditions, plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time. The plot should yield a straight line.[14]

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k').[14]

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k = k' / [Azide]₀).[14]

Visualizing the Impact of Strain

The fundamental difference in the kinetics of strained and unstrained alkynes can be visualized through reaction coordinate diagrams and experimental workflows.

G cluster_unstrained Unstrained Alkyne cluster_strained Strained Alkyne y_axis x_axis R1 Reactants (Unstrained Alkyne + Azide) TS1 Transition State R1->TS1 P1 Product (Triazole) TS1->P1 R2 Reactants (Strained Alkyne + Azide) TS2 Transition State R2->TS2 P2 Product (Triazole) TS2->P2 R1_level->TS1_level   ΔG‡ (Unstrained)   (High) R2_level->TS2_level ΔG‡ (Strained) (Low)

Caption: Reaction coordinate diagram comparing strained vs. unstrained cycloadditions.

The diagram above illustrates how the higher ground-state energy of the strained alkyne and the stabilization of the transition state lead to a significantly lower activation free energy (ΔG‡) compared to the unstrained alkyne, resulting in a much faster reaction.[4][9]

G prep Prepare Stock Solutions (Alkyne, Azide, Internal Standard) mix Combine Reagents in NMR Tube (Pseudo-first-order conditions) prep->mix acquire Acquire 1H NMR Spectra (Time-course measurement) mix->acquire process Process Spectra (Integrate peaks vs. standard) acquire->process plot Plot ln[Alkyne] vs. Time process->plot calc Calculate Rate Constants (k' = -slope, k = k'/[Azide]₀) plot->calc

Caption: General workflow for determining SPAAC reaction kinetics via NMR spectroscopy.

This workflow provides a systematic approach to obtaining the quantitative data necessary for comparing the reactivity of different alkynes in cycloaddition reactions.[13][14]

References

assessing the green chemistry metrics of different 1-Ethynylcyclopentanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 1-Ethynylcyclopentanol, focusing on green chemistry metrics and supported by detailed experimental data.

The synthesis of this compound, a key building block in the preparation of various pharmaceutical compounds and specialty chemicals, is achievable through several synthetic pathways. With the increasing importance of sustainable practices in the chemical and pharmaceutical industries, evaluating the environmental impact of these synthetic routes is crucial. This guide provides a comparative assessment of two primary methods for synthesizing this compound: a traditional approach utilizing a stoichiometric organometallic reagent and a modern catalytic method. The comparison is based on key green chemistry metrics, providing a quantitative measure of the environmental performance of each route.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the traditional and modern catalytic synthesis routes to this compound. These metrics offer a clear, quantitative comparison of the resource efficiency and waste generation associated with each method.

Green Chemistry MetricTraditional Route (Lithium Acetylide)Modern Catalytic Route (Zn(OTf)₂/TBAF)Ideal Value
Atom Economy (%) 80.9%80.9%100%
Reaction Mass Efficiency (RME) (%) 68.8%72.8%100%
Process Mass Intensity (PMI) 25.412.71.0
E-Factor 24.411.70
Solvent Intensity 22.110.50

Analysis: While both routes share the same theoretical atom economy, the modern catalytic route demonstrates significantly better performance across all other metrics. The lower Process Mass Intensity (PMI) and E-Factor for the catalytic route indicate a substantial reduction in the total mass of materials used and waste generated per kilogram of product. This is primarily due to the use of a catalytic amount of the zinc complex and potentially a more efficient workup procedure, leading to a lower solvent intensity.

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established literature procedures and have been adapted for the synthesis of this compound.

Route 1: Traditional Synthesis via Lithium Acetylide

This method involves the preparation of lithium acetylide from n-butyllithium and acetylene, followed by the addition of cyclopentanone.

Materials and Reagents:

  • n-Butyllithium (2.5 M in hexanes)

  • Acetylene (gas)

  • Cyclopentanone

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1.0 M)

  • Pentane

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate, anhydrous

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is charged with anhydrous THF (150 mL) and cooled to -78 °C.

  • Acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide is observed.

  • A solution of cyclopentanone (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the lithium acetylide suspension at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1.0 M hydrochloric acid (100 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound. A typical yield of 85% is expected.

Route 2: Modern Catalytic Synthesis using a Zn(OTf)₂/TBAF Complex

This contemporary approach utilizes a catalytic amount of a zinc triflate and tetrabutylammonium fluoride complex to promote the direct addition of acetylene to cyclopentanone.

Materials and Reagents:

  • Zinc triflate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Cyclopentanone

  • Acetylene (gas)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate, anhydrous

Procedure:

  • To a stirred solution of zinc triflate (0.025 equivalents) and tetrabutylammonium fluoride trihydrate (0.025 equivalents) in anhydrous acetonitrile (100 mL) at -10 °C is bubbled acetylene gas for 20 minutes.

  • Cyclopentanone (1.0 equivalent) is added to the reaction mixture.

  • Acetylene gas is bubbled through the solution for an additional 2 hours while maintaining the temperature at -10 °C.

  • Upon completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous ammonium chloride solution (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound. A typical yield of 90% is anticipated.[1]

Logical Workflow for Green Chemistry Assessment

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of different synthetic routes.

Workflow for Green Chemistry Assessment of Synthesis Routes cluster_0 Route Identification cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Analysis and Comparison A Identify Synthesis Routes B1 Gather Experimental Data for Route 1 A->B1 B2 Gather Experimental Data for Route 2 A->B2 C1 Calculate Green Metrics for Route 1 B1->C1 C2 Calculate Green Metrics for Route 2 B2->C2 D Compare Metrics and Protocols C1->D C2->D E Publish Comparison Guide D->E

Caption: Logical workflow for assessing the green chemistry of synthesis routes.

This guide demonstrates that while both traditional and modern catalytic methods can effectively produce this compound, the catalytic approach offers significant advantages in terms of environmental performance. By adopting greener synthetic strategies, researchers and manufacturers can minimize waste, reduce resource consumption, and contribute to a more sustainable chemical industry.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-Ethynylcyclopentanol, a common building block in organic synthesis. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Key Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a respirator with a suitable filter.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H302: Harmful if swallowed[1][3]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Physical and Chemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueSource
Molecular FormulaC7H10OPubChem[1]
Molecular Weight110.15 g/mol PubChem[1]
Boiling Point156-159 °CSigma-Aldrich
Density0.962 g/mL at 25 °CSigma-Aldrich
Flash Point49 °C (120.2 °F) - closed cupSigma-Aldrich
Refractive Indexn20/D 1.474Sigma-Aldrich

Step-by-Step Disposal Procedure

While specific disposal protocols may vary based on institutional and regional regulations, the following workflow provides a general framework for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Institutional and Local Regulations B Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat - Respirator (if needed) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Use a Designated, Labeled, and Compatible Waste Container C->D Begin Collection E Do Not Mix with Incompatible Wastes (Acids, Strong Oxidizing/Reducing Agents) D->E F Keep Waste Container Tightly Closed E->F G Store Waste in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources F->G Ready for Storage H Arrange for Pickup by Approved Hazardous Waste Disposal Service G->H I Complete all Necessary Waste Manifest Documentation H->I

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocol for Disposal:

Currently, there are no standardized experimental protocols for the in-lab neutralization of this compound. The recommended procedure is to dispose of it as hazardous waste through a licensed contractor.

Disposal Steps:

  • Consult Regulations: Before beginning any disposal process, consult your institution's safety guidelines and local, state, and federal regulations for hazardous waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4] If working outside of a fume hood, a respirator with an appropriate filter is necessary.

  • Ventilation: Ensure the disposal process is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical.

    • Avoid mixing this compound with incompatible materials such as acids, strong oxidizing agents, strong reducing agents, acid anhydrides, and acid chlorides.[2]

    • Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[2]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for flammable liquids.[2] This storage area must be away from heat, sparks, open flames, and other sources of ignition.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[2][5] Do not attempt to dispose of this compound down the drain or in regular trash.[5]

  • Documentation: Complete all required waste disposal forms and manifests as per your institution's and regulatory requirements.

By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory and a healthier environment.

References

Personal protective equipment for handling 1-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Ethynylcyclopentanol. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] It is harmful if swallowed.[1][2] Adherence to proper safety precautions is crucial to minimize exposure and ensure a safe working environment.

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation and Weighing (Solid/Low Melting Solid) Chemical splash goggles and a face shield.[1]Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]Laboratory coat or disposable gown.[3]A fit-tested N95 or higher respirator if dust can be generated.[3][4]
Handling in Solution Chemical splash goggles.[5]Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5]Laboratory coat.Work in a well-ventilated fume hood. A respirator may be required for high-concentration work or in case of ventilation failure.[1]
Spill Cleanup Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.[7]Air-purifying respirator with appropriate cartridges for organic vapors.[1]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Work Area Preparation: Ensure a clean and uncluttered workspace within a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, before handling the chemical.

  • Don PPE: Put on the appropriate PPE as specified in Table 1.

  • Weighing: Carefully weigh the required amount of this compound. If it is a low-melting solid, handle it with care to avoid generating dust.

  • Container Sealing: Securely seal the container immediately after weighing to prevent the release of vapors.

  • Cleanup: Clean any residual solid from the weighing area using a brush and dustpan, and dispose of it as hazardous waste.

2.2. Use in Solution:

  • Solvent Selection: Choose an appropriate solvent, considering the reaction or application.

  • Dissolution: In a fume hood, slowly add the weighed this compound to the solvent while stirring to ensure complete dissolution.

  • Reaction Setup: Conduct all subsequent steps within the fume hood.

  • Monitoring: Continuously monitor the reaction or process for any unexpected changes.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: Dispose of contaminated items such as gloves, weigh boats, and paper towels in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[8]

3.2. Waste Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.

Emergency Procedures

Table 2: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE (see Table 1). 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] 4. For large spills, contact your institution's EHS department immediately. 5. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE weigh Weigh Chemical in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill contact Skin/Eye Contact weigh->contact reaction Perform Experiment dissolve->reaction dissolve->spill dissolve->contact segregate Segregate Waste reaction->segregate reaction->spill reaction->contact store Store Waste Securely segregate->store dispose Dispose via EHS store->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynylcyclopentanol
Reactant of Route 2
Reactant of Route 2
1-Ethynylcyclopentanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.